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  • Product: 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
  • CAS: 937606-75-2

Core Science & Biosynthesis

Foundational

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid chemical properties

This technical guide details the chemical properties, synthesis, and applications of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid , a critical intermediate in the synthesis of fused heterocyclic drug scaffolds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid , a critical intermediate in the synthesis of fused heterocyclic drug scaffolds.[1]

[1]

Executive Summary

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a bifunctional building block characterized by a piperidine ring N-arylated with an electron-deficient 3-nitropyridine moiety.[1] It serves as a strategic "turn" scaffold in medicinal chemistry. The ortho-nitro substituent on the pyridine ring is highly reactive toward reduction, enabling the formation of fused bicyclic systems (e.g., pyrido[2,3-b]pyrazines) or privileged kinase inhibitor motifs. This guide outlines its physicochemical profile, validated synthesis via SNAr mechanisms, and downstream utility.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This molecule combines the solubility-enhancing properties of the piperidine carboxylic acid (nipecotic acid) with the reactive handle of the nitropyridine.

PropertyData / Description
Systematic Name 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Core Scaffold N-Aryl Piperidine / 3-Nitropyridine
Chirality Contains one chiral center at C3 of the piperidine ring.[1][2] (Available as racemate, (R)-isomer, or (S)-isomer depending on starting nipecotic acid)
Appearance Yellow to orange crystalline solid (characteristic of nitro-aromatics)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents; soluble in aqueous base (as carboxylate).
pKa (Predicted) COOH: ~3.8–4.2 Pyridine N: ~2.0 (Suppressed by nitro group) Piperidine N: Non-basic (delocalized into pyridine ring)
Structural Analysis[1][9]
  • Electronic Push-Pull: The piperidine nitrogen lone pair is delocalized into the electron-deficient pyridine ring (vinylogous amide character).[1] This significantly reduces the basicity of the piperidine nitrogen compared to free nipecotic acid.

  • Steric Conformation: The bulky nitro group at the 3-position forces the piperidine ring to twist out of coplanarity with the pyridine ring to minimize steric clash, influencing binding kinetics in protein pockets.

Validated Synthetic Protocol (SNAr)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[3][4] The 2-position of the pyridine is activated for nucleophilic attack by the adjacent electron-withdrawing nitro group and the ring nitrogen.[1]

Reaction Scheme

The reaction couples 2-chloro-3-nitropyridine (electrophile) with nipecotic acid (nucleophile).[1]

Synthesis SM1 2-Chloro-3-nitropyridine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate S_NAr Attack SM2 Nipecotic Acid (Nucleophile) SM2->Intermediate Base Base (K2CO3 or TEA) Solvent (DMF/DMSO) Base->Intermediate HCl Scavenging Product 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid Intermediate->Product Aromatization (-Cl⁻)

Caption: SNAr pathway. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Step-by-Step Methodology

Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), Nipecotic acid (1.1 equiv), Triethylamine (TEA, 2.5 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv).[1][5] Solvent: DMF or Acetonitrile.

  • Preparation: Dissolve 2-chloro-3-nitropyridine in DMF (0.5 M concentration).

  • Addition: Add nipecotic acid followed by the base. The reaction is exothermic; add base slowly if scaling up >10g.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LCMS (disappearance of chloride starting material, m/z ~158).

    • Checkpoint: The product will appear as a major peak at [M+H]⁺ = 252.

  • Workup (Acid-Base Extraction):

    • Dilute the reaction mixture with water. The solution will be basic (pH >9) due to excess base; the product exists as a soluble carboxylate salt.

    • Wash with ethyl acetate to remove unreacted neutral organic impurities (e.g., unreacted chloropyridine).

    • Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~3–4. The product (free acid) will precipitate as a yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.

Reactivity & Downstream Applications[1]

The core value of this molecule lies in the nitro-reduction sequence, which unlocks two distinct chemical pathways:

  • Pathway A (Cyclization): Intramolecular condensation between the reduced amine (at C3-Py) and the carboxylic acid (at C3-Pip) or an external electrophile.[1]

  • Pathway B (Scaffold Decoration): Amide coupling at the carboxylic acid followed by nitro reduction to yield kinase inhibitors.

Reactivity Core 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid Red Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Core->Red PathB Amide Coupling (Intermolecular) Core->PathB Amine (R-NH2) Coupling First Amine Intermediate: 3-Amino-2-(3-carboxypiperidin-1-yl)pyridine Red->Amine PathA Cyclization (Intramolecular) Amine->PathA Condensing Agents (HATU/EDC) ProdA Tricyclic/Bicyclic Fused Systems PathA->ProdA ProdB Kinase Inhibitor Scaffolds PathB->ProdB

Caption: Divergent synthesis pathways. Reduction of the nitro group is the "gatekeeper" step.

Key Reaction: Nitro Reduction
  • Method: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) is cleanest.

  • Observation: Color change from yellow (nitro) to colorless/pale brown (amine).

  • Stability Warning: The resulting amino-acid is zwitterionic and prone to oxidation; use immediately or store under inert gas.[1]

Analytical Characterization

Validating the structure requires confirming the presence of the carboxylic acid and the integrity of the nitropyridine ring.

  • ¹H NMR (DMSO-d₆):

    • Pyridine Ring: Three distinct aromatic signals.[5] The proton at C6 (adjacent to N) typically appears as a doublet of doublets at ~8.5 ppm . The C4 proton (adjacent to Nitro) is deshielded, appearing ~8.2 ppm .

    • Piperidine Ring: A complex multiplet region from 1.5–4.5 ppm . The protons adjacent to the nitrogen (N-CH₂) will be deshielded (~3.8–4.2 ppm) due to the electron-withdrawing nitropyridine.[1]

    • Carboxylic Acid: Broad singlet at ~12.0–13.0 ppm (exchangeable with D₂O).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 252.1[1]

    • Negative Mode: [M-H]⁻ = 250.1 (Stronger signal due to carboxylic acid).[1]

  • IR Spectroscopy:

    • C=O (Acid): ~1700–1730 cm⁻¹[1]

    • NO₂ (Asymmetric/Symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹[1]

Safety & Handling

  • Nitroaromatics: Generally considered potentially explosive if heated under confinement, though this specific derivative is stable at standard process temperatures. Handle as a potential mutagen.

  • Skin/Eye Contact: The compound is an organic acid and a nitropyridine; it will cause irritation and potential staining (yellow) of skin. Wear nitrile gloves and safety glasses.

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References

  • Synthesis of Piperidine Derivatives

    • Title: Pharmacological Applications of Piperidine Derivatives.[6][7][8]

    • Source: Encyclopedia.pub / MDPI
    • URL:[Link][1][9]

  • SNAr Mechanism on Nitropyridines

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[1]

    • Source: Chemistry Stack Exchange (Mechanistic Validation)[1]

    • URL:[Link]

  • Nipecotic Acid Properties

    • Title: Nipecotic Acid Product Information.[10][2][9][11][12]

    • Source: Cayman Chemical

Sources

Exploratory

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid CAS number

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid and Its Analogs for Drug Discovery Professionals Authored by: A Senior Application Scientist Foreword: The piperidine ring is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid and Its Analogs for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable scaffold. When combined with the electronically distinct nitropyridine moiety, a structure of significant interest for chemical and biological exploration emerges. This guide provides a technical overview of 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid, a compound at the intersection of these two important chemical classes. While a specific CAS Number for this exact isomer is not readily found in public commercial databases, this document will synthesize information from closely related analogs and established chemical principles to provide a comprehensive resource for researchers in drug development. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and potential pharmacological relevance, grounded in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

While 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid is not widely cataloged, we can deduce its core properties and compare them to its known regioisomers, such as 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid (CAS: 758720-54-6) and 1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid (CAS: 937606-76-3).[2][3]

Property1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (Predicted)1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid (Reference)[2]1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid (Reference)[3]
CAS Number Not readily available758720-54-6937606-76-3
Molecular Formula C11H13N3O4C11H13N3O4C11H13N3O4
Molecular Weight 251.24 g/mol 251.24 g/mol 251.24 g/mol
IUPAC Name 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid
Core Scaffolds Piperidine, 3-NitropyridinePiperidine, 3-NitropyridinePiperidine, 5-Nitropyridine

The core structure consists of a piperidine ring substituted at the nitrogen atom with a 3-nitropyridine group. The carboxylic acid at the 3-position of the piperidine ring introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers. This is a critical consideration for drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles. The parent compound for the piperidine portion, piperidine-3-carboxylic acid (also known as nipecotic acid), is a well-studied molecule.[4]

Synthesis and Purification

The synthesis of 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for the synthesis of N-aryl piperidines and related compounds.[5]

Proposed Synthetic Workflow

The primary strategy involves the reaction of a halo-nitropyridine with a piperidine-3-carboxylic acid derivative. 2-Chloro-3-nitropyridine is an ideal starting material due to the activating effect of the nitro group, which makes the 2-position susceptible to nucleophilic attack.

G A 2-Chloro-3-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Piperidine-3-carboxylic acid ethyl ester B->C D 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid ethyl ester C->D Base (e.g., DIPEA) Solvent (e.g., DMF) E Base-catalyzed Hydrolysis D->E Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) F 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid E->F

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate

  • To a solution of piperidine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

Causality: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing in the primary substitution reaction. DMF is an excellent polar aprotic solvent for SNAr reactions. An ester protecting group on the carboxylic acid prevents unwanted side reactions.

Step 2: Hydrolysis to 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq).

  • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to a pH of ~4-5 with 1N HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Self-Validation: The progress of both reaction steps should be rigorously monitored by LC-MS to confirm the formation of the desired product masses and the consumption of starting materials. The final product's structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the nitropyridine ring (typically downfield), and distinct signals for the axial and equatorial protons of the piperidine ring. The proton alpha to the carboxyl group will also be identifiable.
¹³C NMR Resonances for the carbons of both the nitropyridine and piperidine rings, as well as the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (HRMS) An accurate mass measurement that corresponds to the molecular formula C11H13N3O4, confirming the elemental composition.
FT-IR Spectroscopy Characteristic absorption bands for the N-O stretching of the nitro group, the C=O of the carboxylic acid, and C-H bonds.
Chiral HPLC To separate and quantify the (R) and (S) enantiomers if a stereospecific synthesis was not performed.

Potential Pharmacological Applications and Rationale

The structural motifs within 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid suggest several potential applications in drug discovery, particularly in the realm of neuroscience and enzyme inhibition.

Neurological and CNS Disorders

Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS).[6] They can serve as scaffolds to interact with various receptors and neurotransmitter systems.[6] The parent molecule, nipecotic acid, is a known inhibitor of GABA uptake. The addition of the nitropyridine moiety could modulate this activity or introduce new interactions with other CNS targets, such as sigma receptors or other G-protein coupled receptors.[7]

Enzyme Inhibition

Pyridine carboxylic acids and their derivatives are known to be effective enzyme inhibitors for a range of diseases, including diabetes and inflammation.[8][9] The specific geometry and electronic properties of this compound could make it a candidate for inhibiting various enzymes. For instance, related piperidine amides have been investigated as soluble epoxide hydrolase (sEH) inhibitors, which are targets for inflammatory disorders.[10]

Signaling Pathway Exploration Workflow

To investigate the biological activity of this compound, a logical workflow would be to screen it against a panel of relevant biological targets.

G A Synthesized Compound (1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid) B Primary Screening A->B C Receptor Binding Assays (e.g., Sigma, GABA Receptors) B->C D Enzyme Inhibition Assays (e.g., sEH, Kinases) B->D E Hit Identification C->E D->E F Dose-Response & IC50/EC50 Determination E->F Active compounds G Lead Optimization F->G

Caption: Workflow for biological screening.

Experimental Protocol: Radioligand Binding Assay

To assess the compound's affinity for a specific receptor (e.g., the Sigma-1 receptor, a common target for piperidine derivatives), a competitive radioligand binding assay is a standard and robust method.[11]

Objective: To determine the binding affinity (Ki) of 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid for the human Sigma-1 receptor.

Materials:

  • Membrane preparation from cells expressing the human Sigma-1 receptor.

  • Radioligand: -pentazocine.

  • Assay buffer: Tris-HCl buffer.

  • Non-specific binding control: Haloperidol.

  • Test compound stock solution in DMSO.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, the -pentazocine, and the test compound at various concentrations.

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add a high concentration of haloperidol.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation fluid to each filter spot, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Trustworthiness: This protocol includes controls for total and non-specific binding, which are essential for accurately calculating the specific binding of the radioligand and the inhibitory effect of the test compound. The Cheng-Prusoff correction accounts for the concentration and affinity of the radioligand, providing a more accurate measure of the test compound's affinity.

Conclusion

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid represents a novel chemical entity with significant potential for drug discovery. While not a commercially cataloged compound, its synthesis is feasible through established chemical reactions. Its structural features, combining the versatile piperidine scaffold with the electron-withdrawing nitropyridine ring, make it an attractive candidate for screening against CNS targets and various enzyme systems. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the pharmacological potential of this and related molecules.

References

  • ChemBK. 3-Piperidinecarboxylic acid. [Link]

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 543-552. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4498, Nipecotic Acid. [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 28). [Link]

  • MDPI. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

Sources

Foundational

Technical Compendium: Physical and Chemical Properties of Nitropyridine Derivatives

Executive Summary Nitropyridine derivatives represent a critical class of electron-deficient heterocyclic scaffolds in medicinal chemistry and materials science.[1] Characterized by the synergistic electron-withdrawing e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridine derivatives represent a critical class of electron-deficient heterocyclic scaffolds in medicinal chemistry and materials science.[1] Characterized by the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group, these compounds exhibit unique reactivity profiles distinct from their carbocyclic analogues (nitrobenzenes).[1] This guide provides a comprehensive technical analysis of their physicochemical properties, divergent reactivity patterns (specifically Nucleophilic Aromatic Substitution,


), and validated synthetic protocols, serving as a reference for drug development professionals optimizing lead compounds.[2]

Electronic Structure & Physicochemical Properties[3]

The introduction of a nitro group onto the pyridine ring creates a "double-deficient" system.[1] The pyridine nitrogen atom (electronegative) already depletes electron density from the ring carbons, particularly at the


 (2-) and 

(4-) positions.[1] The nitro group (

), a strong

-acceptor and

-withdrawing group, exacerbates this deficiency.[1]
Dipole Moments and Vector Analysis

The molecular dipole moment is a critical parameter influencing solubility and binding affinity. It is dictated by the vector addition of the pyridine ring dipole (pointing towards the nitrogen lone pair) and the nitro group dipole (pointing away from the ring).

  • 4-Nitropyridine: The vectors are largely opposing (

    
    ).[1] The pyridine dipole points toward N(1), while the nitro dipole at C(4) points away. This results in a reduced net dipole moment compared to isomers.[1]
    
  • 2-Nitropyridine: The vectors are at an acute angle (

    
    ), resulting in a constructive addition  and the highest dipole moment of the series.
    
  • 3-Nitropyridine: The vectors are at

    
    , yielding an intermediate dipole moment.[1]
    
Physicochemical Data Table

The following table consolidates experimental property data for the three primary isomers. Note the remarkably low basicity (


 of conjugate acid) compared to pyridine (

), attributed to the strong electron-withdrawing nature of the nitro group.
Property2-Nitropyridine3-Nitropyridine4-Nitropyridine
CAS Number 15009-91-32530-26-91122-61-8
Melting Point 67–72 °C35–40 °C49–50 °C
Appearance Yellow/Brown Crystalline SolidPale Yellow/Brown SolidYellow Crystalline Solid

(Conj.[1] Acid)
-2.5 (aq) [1]~0.8–1.0 (est.[1] aq) [1]~1.0–1.8 (est.[1] aq) [1]
Solubility Soluble in DCM, CHCl

, MeOH
Soluble in organic solventsSoluble in organic solvents

H NMR (d

-DMSO)

8.6-8.8 (d, H6)

9.3 (s, H2)

8.92 (d, H2/H6)

Technical Note on Basicity: The


 of 2-nitropyridine is significantly lower (-2.[1]5) than the 3- and 4-isomers due to the proximity of the electron-withdrawing nitro group to the protonation site (N1), creating both inductive destabilization and steric hindrance.[1]

Chemical Reactivity Profile

The reactivity of nitropyridines is dominated by the position of the nitro group relative to the ring nitrogen.

Nucleophilic Aromatic Substitution ( )

This is the most chemically significant reaction for drug discovery.[1]

  • 2- and 4-Nitropyridines: Highly reactive toward

    
    .[1] The intermediate Meisenheimer complex is stabilized by resonance where the negative charge delocalizes onto both the ring nitrogen and the nitro group oxygen atoms.
    
    • Leaving Group: Interestingly, the nitro group itself can act as a leaving group (denitration) upon attack by strong nucleophiles (alkoxides, thiols, amines), or it can activate a halogen leaving group at the ortho/para position.[2]

  • 3-Nitropyridine: significantly less reactive toward

    
     because the negative charge in the intermediate cannot be delocalized onto the ring nitrogen without disrupting aromaticity or creating high-energy resonance structures.[1] Reactions here often require "Vicarious Nucleophilic Substitution" (VNS) conditions.[1]
    
Nitro Group Migration

A peculiar anomaly observed in nitropyridine chemistry is the migration of the nitro group (e.g., from 4-position to 3-position) under specific nucleophilic conditions or high temperatures.[1] This is believed to proceed via a rearrangement mechanism involving a cyclic intermediate or radical pathway, often complicating synthesis if temperature is not strictly controlled [2].[1][2]

Reactivity Flowchart

The following diagram illustrates the divergent reaction pathways based on isomer structure.

NitropyridineReactivity Substrate Nitropyridine Substrate Pos24 2- or 4-Nitropyridine (Ortho/Para-like) Substrate->Pos24 Isomer Selection Pos3 3-Nitropyridine (Meta-like) Substrate->Pos3 Isomer Selection SNAr S_NAr Mechanism (Displacement of NO2 or Halogen) Pos24->SNAr Nucleophile (RO-, RNH2) High Reactivity Reduction Reduction to Amine (Fe/AcOH or H2/Pd) Pos24->Reduction Reducing Agent Pos3->Reduction Standard Reduction VNS Vicarious Nucleophilic Substitution (VNS) Pos3->VNS C-Nucleophiles (Special Conditions) Product_Subst Functionalized Pyridine (Ether/Amine/Thioether) SNAr->Product_Subst Product_Amine Aminopyridine (Versatile Intermediate) Reduction->Product_Amine VNS->Product_Subst

Figure 1: Divergent reactivity pathways for nitropyridine isomers. Note the high


 susceptibility of 2- and 4-isomers compared to the 3-isomer.

Validated Synthetic Protocols

Synthesis of 4-Nitropyridine (N-Oxide Route)

Direct nitration of pyridine yields 3-nitropyridine in poor yield (


) under harsh conditions.[1] To access the 4-isomer, the N-oxide strategy is the industry standard [3].

Mechanism: Oxidation to N-oxide increases electron density at C-4 (via resonance), allowing nitration.[1] Subsequent reduction removes the oxide.[1]

Protocol:

  • N-Oxidation: Dissolve pyridine (1.0 eq) in acetic acid. Add

    
     (30%, 1.5 eq) and heat to 70-80 °C for 12h. Concentrate to obtain Pyridine-N-oxide.[1][3]
    
  • Nitration: Dissolve Pyridine-N-oxide in conc.

    
    . Add fuming 
    
    
    
    dropwise at 100 °C. The N-oxide directs the nitro group to the 4-position.[1]
  • Deoxygenation: Treat 4-nitropyridine-N-oxide with

    
     in 
    
    
    
    (reflux, 1h) or use Fe/AcOH if simultaneous nitro-reduction is not desired (though Fe/AcOH usually reduces nitro).[1] For selective N-deoxygenation while keeping nitro intact, mild conditions or specific reagents like
    
    
    are preferred.[1] Correction: To obtain 4-nitropyridine, the N-oxide is typically reduced; however, 4-nitropyridine itself is unstable and often stored as the HCl salt or N-oxide until use.[1]
Reduction to Aminopyridines (Fe/AcOH Method)

This protocol is favored over catalytic hydrogenation when halogen substituents are present on the ring, to avoid hydrodehalogenation [4].[2]

Materials:

  • Nitropyridine substrate (10 mmol)[1]

  • Iron powder (325 mesh, 5.0 eq)[2]

  • Acetic acid (glacial, 10 mL) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with the nitropyridine and solvent mixture (EtOH/AcOH). Heat to 60 °C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (approx. 80-90 °C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[1][2]

  • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Neutralize with sat.

    
     to pH 8.[1] Extract with Ethyl Acetate (3x).[1] Dry over 
    
    
    
    and concentrate to yield the aminopyridine.

SynthesisWorkflow Start Start: Pyridine Step1 1. N-Oxidation (H2O2, AcOH, 80°C) Start->Step1 Inter1 Pyridine-N-oxide Step1->Inter1 Step2 2. Nitration (HNO3, H2SO4, 100°C) Inter1->Step2 Inter2 4-Nitropyridine-N-oxide Step2->Inter2 Step3 3. Deoxygenation (PCl3 or mild red.) Inter2->Step3 Branch Alternative: Reduction Inter2->Branch Fe/AcOH Product 4-Nitropyridine Step3->Product AminoProd 4-Aminopyridine Branch->AminoProd Nitro & N-O Reduction

Figure 2: Synthetic workflow for accessing 4-nitropyridine and 4-aminopyridine from the parent pyridine scaffold.[1]

Applications in Drug Discovery[2][5]

Scaffold Utility

Nitropyridines serve as high-value intermediates for "scaffold hopping."[1] Replacing a nitrobenzene moiety with a nitropyridine can:

  • Improve Solubility: The pyridine nitrogen lowers

    
     (lipophilicity) compared to the benzene analog.
    
  • Alter Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (e.g., by CYP450) at the ring carbons compared to electron-rich rings.[1]

Bioisosterism

The 3-nitropyridine moiety is often explored as a bioisostere for carboxylic acids or amides in binding pockets requiring hydrogen bond acceptors.[1] The nitro group oxygen atoms are weak acceptors, but the electron-deficient ring can engage in


-stacking interactions with phenylalanine or tryptophan residues in target proteins (e.g., Kinase ATP pockets).[1]

References

  • I. Kaljurand, et al. (2019).[1] "On the basicity of conjugated nitrogen heterocycles in different media." Journal of Organic Chemistry. (Data derived from comparative MeCN/Water correlations).[1]

  • Yao, J., et al. (2000).[1][2] "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine: A New Nitro-Group Migration." Heterocycles.

  • ChemicalBook. (2025).[1] "4-Nitropyridine Synthesis and Properties."

  • BenchChem. (2025).[1] "Reactivity of the nitro group on a pyridine ring: Protocols for Reduction."

Sources

Exploratory

biological activity of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged pharmacological scaffolds into a single molecular entity presents a compelling strategy for the discovery of novel therapeutics. This guide explores the predicted biological activities of the novel compound, 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid. By deconstructing the molecule into its core components—a nitropyridine moiety and a piperidine-3-carboxylic acid (nipecotic acid) backbone—we can infer a range of potential biological functions. Pyridine derivatives are integral to a multitude of pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The nitropyridine substructure, in particular, has been associated with diverse bioactivities such as the inhibition of cytosolic thioredoxin reductase 1, which has implications for anticancer therapy.[3] Furthermore, the piperidine ring is a prevalent structural motif in numerous natural alkaloids with a broad spectrum of biological actions.[4] Specifically, the piperidine-3-carboxylic acid scaffold is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake and serves as a foundational structure for N-methyl-D-aspartate (NMDA) receptor antagonists.[5] This whitepaper synthesizes the available evidence on these constituent moieties to build a logical framework for predicting the biological profile of 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid. We propose potential activities in the realms of neuroscience, inflammation, and oncology, and provide detailed, field-proven experimental protocols to systematically investigate these hypotheses.

Introduction and Rationale

The rational design of new chemical entities with therapeutic potential often involves the hybridization of known pharmacophores. The target molecule, 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid, is a prime example of this approach, wedding the electronically distinct 3-nitropyridine system with the conformationally constrained piperidine-3-carboxylic acid scaffold.

  • The Nitropyridine Moiety: Nitropyridines are versatile precursors in the synthesis of a variety of biologically active compounds.[3] Their inherent chemical reactivity and electronic properties have led to their incorporation into molecules with activities ranging from Janus kinase 2 (JAK2) inhibition to antifungal and anticancer effects.[3][6] The nitro group, an electron-withdrawing substituent, can significantly modulate the physicochemical properties and biological target interactions of the parent molecule.

  • The Piperidine-3-carboxylic Acid (Nipecotic Acid) Scaffold: As a cyclic beta-amino acid, nipecotic acid is a potent inhibitor of GABA uptake, thereby modulating inhibitory neurotransmission in the central nervous system (CNS). This activity has made it a cornerstone for the development of anticonvulsant and other neuro-active agents. Furthermore, the rigid piperidine framework is an excellent scaffold for presenting functional groups in a defined spatial orientation, a property exploited in the design of antagonists for the NMDA receptor, which are of interest for treating neurodegenerative disorders and ischemic neuronal damage.[5]

This guide postulates that the combination of these two moieties could result in a molecule with a unique, potentially multi-target, biological profile. We will explore the scientific basis for predicting its activity as a modulator of CNS targets, an anti-inflammatory agent, and a kinase inhibitor.

Physicochemical Characterization (Predicted)

A preliminary in silico assessment of the compound's properties is crucial for guiding experimental design, particularly concerning solubility and potential cell permeability.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
IUPAC Name 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid
Predicted LogP 0.8 - 1.5
Predicted pKa (acidic) 3.5 - 4.5 (Carboxylic Acid)
Predicted pKa (basic) 2.0 - 3.0 (Piperidine Nitrogen)

Proposed Synthesis Pathway

The synthesis of 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This is a standard and reliable method for coupling amines to electron-deficient aromatic rings, such as nitropyridines.[3]

G cluster_0 Reaction Scheme reagent1 2-Chloro-3-nitropyridine reaction + reagent1->reaction reagent2 Piperidine-3-carboxylic acid (Nipecotic Acid) reagent2->reaction product 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid reaction_conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 80-120 °C) reaction->reaction_conditions reaction_conditions->product

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Step-by-Step Synthesis Protocol:
  • Reactant Preparation: To a solution of piperidine-3-carboxylic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate salt formation.

  • Addition of Electrophile: Add 2-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Biological Activities & Experimental Verification

Based on the compound's constituent parts, we propose three primary areas of biological investigation. For each area, we outline the scientific rationale and a detailed protocol for experimental validation.

Neuropharmacological Activity

Rationale: The piperidine-3-carboxylic acid core is a known inhibitor of GABA transporters (GATs).[7] Inhibition of GATs increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is relevant for conditions like epilepsy and anxiety. Additionally, piperidine-based structures are frequently used to develop NMDA receptor antagonists.[5][8]

This assay will determine if the compound can inhibit the uptake of GABA into cells expressing GABA transporters.

Workflow Diagram:

G cluster_0 GABA Uptake Assay Workflow A Seed GAT-1 expressing cells in 96-well plate B Pre-incubate cells with Test Compound or Vehicle A->B C Initiate uptake with [³H]-GABA B->C D Incubate for a defined time (e.g., 20 min) C->D E Stop uptake & wash cells (Filtration) D->E F Measure radioactivity (Scintillation Counting) E->F G Analyze Data: Calculate % Inhibition & IC₅₀ F->G

Caption: Workflow for the in vitro GABA uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture a stable cell line expressing the human GABA transporter 1 (GAT-1), such as HEK293-hGAT1, in appropriate media. Seed the cells into a 96-well microplate at a density of 50,000 to 150,000 cells per well and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a stock solution of 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid in DMSO. Create a serial dilution in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with assay buffer. Add 50 µL of the test compound dilutions or vehicle (for control wells) to the cells and pre-incubate for 30 minutes at 37°C.[9]

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]-GABA (final concentration ~10 nM).[9]

  • Incubation: Incubate the plate for a predetermined time (e.g., 20 minutes) at 37°C with gentle agitation.[9][10]

  • Termination and Washing: Terminate the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold assay buffer using a cell harvester or by manual aspiration followed by filtration onto glass fiber filters.[9]

  • Quantification: Lyse the cells (if not filtered) or collect the filters and add a scintillation cocktail. Measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This assay determines the compound's ability to bind to the NMDA receptor, typically by measuring the displacement of a known radioligand.

Detailed Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue. Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand MK-801 (which binds to the ion channel pore), and varying concentrations of the test compound (1 nM to 100 µM).[11] Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA receptor antagonist like dizocilpine).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound at each concentration and calculate the Kᵢ (inhibitory constant) or IC₅₀ value.

Anti-inflammatory Activity

Rationale: Pyridine carboxylic acid derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of inflammatory cytokines.[2][12]

This assay measures the compound's ability to inhibit the activity of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.

Detailed Protocol:

  • Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich or Cayman Chemical).[13][14] Prepare the COX assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well white opaque plate, add assay buffer to all wells. Add the test compound at various concentrations to the inhibitor wells. Add a known COX-2 inhibitor (e.g., Celecoxib) to positive control wells and vehicle (DMSO) to the 100% activity wells.[15]

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid, to all wells.[14]

  • Measurement: Immediately begin reading the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of fluorescence increase is proportional to COX-2 activity.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[16]

Detailed Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compound (1 µM to 50 µM) or vehicle. Incubate for 2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[17]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[18]

  • Data Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-only control wells. Calculate the percent inhibition of cytokine production and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Kinase Inhibition Profile

Rationale: Various pyridine-containing compounds have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of cytokine signaling pathways involved in immunity and hematopoiesis.[19][20] Dysregulation of JAK2 is implicated in myeloproliferative neoplasms and inflammatory diseases.[21]

Signaling Pathway Diagram:

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f1 JAK2 JAK2 Receptor:f3->JAK2 Activation JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid Inhibitor->JAK2 Inhibition

Sources

Foundational

Technical Guide: Synthesis and Derivatization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic Acid

Executive Summary & Strategic Importance The scaffold 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK2), GPCR ligands, and GABA transporter modulators.

Its structural utility lies in its bifunctional orthogonality :

  • The Carboxylic Acid (C3 position): A handle for amide coupling, esterification, or peptide ligation.

  • The Nitro Group (C3' position on pyridine): A latent amine precursor. Upon reduction, it provides a nucleophilic aniline adjacent to the piperidine ring, enabling intramolecular cyclization to form fused bicyclic heteroaromatics (e.g., pyrido[3,2-d]pyrimidines) or intermolecular coupling for urea/sulfonamide libraries.

This guide details the robust synthesis of this core via Nucleophilic Aromatic Substitution (


), followed by downstream derivatization strategies.

Retrosynthetic Analysis & Mechanism

The construction of the core relies on the high electrophilicity of 2-chloro-3-nitropyridine . The nitro group at the 3-position is critical; it activates the halogen at the 2-position through inductive (


) and mesomeric (

) electron withdrawal, making the carbon susceptible to nucleophilic attack by the secondary amine of nipecotic acid.
Reaction Mechanism ( )

The reaction proceeds via a two-step Addition-Elimination mechanism:

  • Addition: The piperidine nitrogen attacks the C2 carbon of the pyridine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group and the ring nitrogen.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

DOT Diagram: Mechanistic Pathway

SNAr_Mechanism Reactants Reactants 2-Chloro-3-nitropyridine + Nipecotic Acid TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid TS->Product Chloride Elimination (Fast) Byproduct Byproduct HCl (neutralized by Base) TS->Byproduct

Caption: The reaction proceeds via an addition-elimination sequence. The 3-nitro group stabilizes the anionic transition state, significantly lowering the activation energy.

Core Synthesis Protocol

Target: 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid Scale: 10 mmol (Adaptable to gram-scale)

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
2-Chloro-3-nitropyridine 1.0Electrophile (Substrate)
Nipecotic Acid (Piperidine-3-carboxylic acid)1.1Nucleophile
Potassium Carbonate (

)
2.5Base (Scavenges HCl)
DMF (N,N-Dimethylformamide)-Solvent (Polar Aprotic)
Water -Workup
HCl (1M) -pH Adjustment
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.58 g, 10 mmol) in DMF (15 mL).

  • Addition: Add nipecotic acid (1.42 g, 11 mmol) followed by finely powdered

    
      (3.45 g, 25 mmol).
    
    • Note: If using nipecotic acid ethyl ester, reduce base equivalents to 1.5 eq, as no carboxylic proton needs neutralization.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride (

    
    ) should disappear, and a more polar yellow/orange spot (Product) should appear.
    
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Adjust the pH to ~3–4 using 1M HCl. This protonates the carboxylate, causing the product to precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by LC-MS.

Yield Expectation: 85–95% Appearance: Yellow crystalline solid.

Derivatization & Library Generation

Once the core scaffold is synthesized, it serves as a divergence point for two major chemical pathways: Amide Coupling (Path A) and Nitro Reduction/Cyclization (Path B).

DOT Diagram: Derivatization Workflow

Derivatives_Workflow Core Core Scaffold 1-(3-Nitropyridin-2-yl) piperidine-3-COOH Amide Path A: Amide Coupling (R-NH2 / HATU) Core->Amide Reduction Path B: Nitro Reduction (H2/Pd-C or Fe/AcOH) Core->Reduction LibraryA Amide Library (GPCR/Kinase Ligands) Amide->LibraryA AmineInt Intermediate: 3-Amino-pyridine derivative Reduction->AmineInt Cyclization Cyclization (Intramolecular) AmineInt->Cyclization Fused Fused Bicyclic Systems (Pyrido-pyrimidines) Cyclization->Fused

Caption: Divergent synthesis pathways. Path A utilizes the carboxylic acid handle. Path B leverages the nitro group for reduction and subsequent ring closure.

Protocol A: Amide Coupling (General Procedure)

To target the carboxylic acid:

  • Dissolve the core scaffold (1 eq) in DMF/DCM (1:1).

  • Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 mins to activate the acid.

  • Add the desired Amine (R-NH2) (1.1 eq).

  • Stir at RT for 2–12 hours.

  • Validation: Monitor conversion of the acid peak to the amide mass peak via LC-MS.

Protocol B: Nitro Reduction to Aniline

To activate the pyridine ring for further functionalization:

  • Dissolve the core (or its amide derivative) in Methanol.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon  atmosphere for 2 hours.
    
    • Alternative: For halogen-sensitive substrates, use

      
        (5 eq) in Ethanol at 70°C.
      
  • Filter through Celite to remove catalyst.

  • Concentrate to obtain the 3-aminopyridine derivative.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Incomplete conversion; competitive hydrolysis of Cl.Ensure reagents are dry.[5] Increase temperature to 90°C. Use anhydrous DMF.
Oiling out during workup Product is too soluble in water or pH is incorrect.Extract aqueous layer with EtOAc or DCM instead of filtration. Verify pH is ~3–4 (isoelectric point vicinity).
Regioisomers? Attack at C4 or C6?Highly unlikely. The C2 position is significantly more activated by the adjacent ring nitrogen and the C3-nitro group.
Incomplete Hydrogenation Catalyst poisoning.Ensure the sulfur content in the starting material is nil. Wash the Pd/C catalyst with solvent before use.

References

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • National Institutes of Health (PMC). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

Sources

Exploratory

Therapeutic Targeting of the Nitropyridine Scaffold: From Tubulin Destabilization to Nitroreductase Activation

Topic: Potential Therapeutic Targets of Nitropyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The nitropyridine moi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Nitropyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The nitropyridine moiety—a pyridine ring substituted with a nitro group—represents a "Janus-faced" scaffold in medicinal chemistry.[1] Historically viewed with caution due to the potential genotoxicity of the nitro group, recent advances have repositioned this scaffold as a versatile pharmacophore. Its unique electronic deficiency facilitates nucleophilic aromatic substitution (


), allowing for rapid library generation, while the nitro group itself serves as a critical interaction point for specific biological targets.

This guide analyzes three primary therapeutic targets where nitropyridine derivatives have demonstrated high potency: Microtubules (Oncology) , Bacterial Nitroreductases (Infectious Diseases) , and Kinase Domains (Signal Transduction) . It provides mechanistic insights, self-validating experimental protocols, and strategies to mitigate the toxicological risks associated with nitroaromatics.

Part 1: Chemical Biology of the Nitropyridine Scaffold

The therapeutic utility of nitropyridines stems from their electronic "push-pull" nature. The pyridine nitrogen (electron-withdrawing) and the nitro group (strongly electron-withdrawing) create a highly electrophilic ring system.

  • Reactivity: The C-2 and C-4 positions are highly susceptible to nucleophilic attack, enabling the rapid introduction of amines, alkoxides, or thiols.

  • Metabolic Trigger: In hypoxic environments (tumors) or specific bacterial strains, the nitro group acts as a "warhead," undergoing enzymatic reduction to reactive nitroso or hydroxylamine intermediates.

Part 2: Primary Therapeutic Targets

Target Class 1: Microtubules (Oncology)

Mechanism: Tubulin Destabilization Recent studies have identified 3-nitropyridine analogues as potent inhibitors of tubulin polymerization.[2] Unlike taxanes (stabilizers), these compounds function similarly to colchicine, binding to the interface between


- and 

-tubulin dimers.

Mechanistic Causality: The 3-nitro group forms critical electrostatic interactions within the colchicine-binding pocket, preventing the curved-to-straight conformational change required for microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4]

Validated Protocol: Tubulin Polymerization Inhibition Assay

Objective: Quantify the


 of a nitropyridine candidate against tubulin assembly.
  • Reagent Preparation:

    • Purified porcine brain tubulin (>99% pure).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM

      
      , 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.
      
    • Control: Colchicine (positive control, 5

      
      M) and DMSO (vehicle).
      
  • Assay Setup:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Add test compounds (0.1 – 100

      
      M) in DMSO (final concentration <1%).
      
    • Initiate reaction by adding cold tubulin solution (final conc. 3 mg/mL) to the wells.

  • Data Acquisition:

    • Immediately transfer to a plate reader pre-heated to 37°C.

    • Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

  • Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       (rate of polymerization) for each concentration.
      
    • Validation Criterion: The Vehicle control must show a sigmoidal increase in OD340, reaching a plateau. The Colchicine control must show a flat line (complete inhibition).

Pathway Visualization: Tubulin Destabilization

TubulinPathway Nitropyridine 3-Nitropyridine Derivative ColchicineSite Colchicine Binding Site Nitropyridine->ColchicineSite Binds TubulinDimer α/β-Tubulin Heterodimer TubulinDimer->ColchicineSite Contains ConfChange Inhibition of Curved-to-Straight Transition ColchicineSite->ConfChange Induces Polymerization Microtubule Polymerization ConfChange->Polymerization Blocks Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of 3-nitropyridine induced microtubule destabilization leading to apoptotic cell death.

Target Class 2: Bacterial Nitroreductases (Infectious Disease)

Mechanism: Prodrug Activation (Suicide Inhibition) In Mycobacterium tuberculosis (Mtb), nitropyridine derivatives function as prodrugs. They are chemically inert until activated by specific bacterial nitroreductases (e.g., DprE1 or similar flavin-dependent enzymes).

Mechanistic Causality: The bacterial enzyme reduces the nitro group (


) to a nitroso (

) or hydroxylamine (

) intermediate. These electrophilic species covalently modify essential cellular nucleophiles (DNA or cysteine residues in enzymes), causing lethal damage.[5] This mechanism provides high selectivity for the pathogen over the host, provided the host lacks the specific activating reductase.
Validated Protocol: Resazurin Microtiter Assay (REMA) for Mtb

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Culture Preparation:

    • Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase (

      
       0.6–0.8).
      
  • Compound Dilution:

    • Prepare 2-fold serial dilutions of the nitropyridine compound in 96-well plates (Range: 0.1 – 64

      
      g/mL).
      
    • Include Isoniazid as a positive control.

  • Inoculation:

    • Dilute bacterial culture to

      
       CFU/mL and add 100 
      
      
      
      L to each well.
    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30

      
      L of 0.01% Resazurin (blue) solution.
      
    • Incubate for an additional 24 hours.

    • Validation: Viable cells reduce Resazurin to Resorufin (Pink/Fluorescent).

    • Endpoint: The MIC is the lowest concentration preventing the color change from Blue to Pink.

Target Class 3: Kinase Scaffolding (Signal Transduction)

Mechanism: ATP-Competitive Inhibition (EGFR, GSK3) While the nitro group is often reduced or replaced in final drugs, the nitropyridine core serves as a critical scaffold for orienting substituents in the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor) and GSK3 (Glycogen Synthase Kinase 3).

Mechanistic Causality: The pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" of the kinase. The nitro group (or its amine derivative) at the C-3 position positions hydrophobic groups into the "back pocket," enhancing selectivity for specific mutants (e.g., EGFR T790M).

Data Summary: Nitropyridine Activity Profile
Compound ClassTargetMechanismIC50 / MIC RangeKey Reference
3-Nitropyridines TubulinColchicine-site binder0.1 – 5.0

M
[1]
2-Bromo-5-fluoro-3-nitropyridine M. tuberculosisNitroreductase activation4 – 64

g/mL
[2]
Aminopyridine Spiro-derivatives EGFR (T790M)ATP-competitive inhibitor< 100 nM[3]
Nitropyridine-2-ones P2X3 ReceptorAntagonist (Precursor)25 – 126 nM[4]

Part 3: Toxicology and Mitigation (The Ames Test)

A critical barrier to nitropyridine development is the risk of mutagenicity. The nitro group is a "structural alert" for genotoxicity.[6]

Mitigation Strategy:

  • Steric Hindrance: Placing bulky groups ortho to the nitro group can twist it out of planarity, reducing its reduction potential and mutagenicity.

  • Scaffold Hopping: Reducing the nitro group to an amine or amide after the initial screening hit is identified.

Workflow: Genotoxicity Screening (Ames Test)

AmesTest Sample Nitropyridine Candidate MetabolicAct S9 Fraction (Liver Enzymes) Sample->MetabolicAct +/- Activation Bacteria Salmonella typhimurium (His- Auxotroph) MetabolicAct->Bacteria Mix Plating Plate on His-Deficient Agar Bacteria->Plating Incubation Incubate 48h @ 37°C Plating->Incubation Result Count Revertant Colonies Incubation->Result

Caption: Standard Ames test workflow to assess mutagenic potential of nitro-compounds.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents. Source: PubMed Central (PMC) URL:[Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. Source: NBInno URL:[Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI URL:[Link]

Sources

Foundational

Mechanism of Action of Piperidine Carboxylic Acid Analogs

This guide details the pharmacological mechanisms, structural biology, and experimental validation of piperidine carboxylic acid analogs. It focuses on the three primary regioisomers—nipecotic acid (3-isomer), isonipecot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological mechanisms, structural biology, and experimental validation of piperidine carboxylic acid analogs. It focuses on the three primary regioisomers—nipecotic acid (3-isomer), isonipecotic acid (4-isomer), and pipecolic acid (2-isomer)—and their evolution into clinical therapeutics.

A Technical Guide for Drug Discovery & Pharmacology

Executive Summary & Structural Classification

Piperidine carboxylic acids serve as rigidified, lipophilic bioisosteres of


-aminobutyric acid (GABA). By restricting the conformational flexibility of the GABA backbone within a piperidine ring, these analogs achieve high selectivity for specific components of the GABAergic system.

The position of the carboxylic acid moiety dictates the pharmacological target:

  • 3-COOH (Nipecotic Acid): Potent GABA Transporter (GAT) Inhibitor . Basis for the antiepileptic drug Tiagabine.

  • 4-COOH (Isonipecotic Acid): Direct GABA

    
     Receptor Agonist . Acts as a rigid GABA mimetic at the orthosteric site.
    
  • 2-COOH (Pipecolic Acid): Neuromodulator/Metabolite . A lysine catabolite with weak activity at GABA/NMDA receptors; primarily used as a scaffold for local anesthetics (e.g., Ropivacaine).

The 3-Carboxylic Acid Scaffold: GAT-1 Inhibition

Primary Analog: Nipecotic Acid & Tiagabine Target: GABA Transporter 1 (GAT-1 / SLC6A1)

Mechanism of Action: The "Locked" Conformation

Nipecotic acid competes with GABA for the substrate-binding site (S1) on GAT-1. However, unmodified nipecotic acid is zwitterionic and cannot cross the Blood-Brain Barrier (BBB). The addition of a lipophilic anchor (as seen in Tiagabine ) creates a dual-binding mechanism that dramatically alters the transporter's kinetics.

Recent Cryo-EM studies (e.g., PDB 7SK2) reveal that Tiagabine inhibits GAT-1 by stabilizing the transporter in an inward-open conformation .

  • S1 Binding: The nipecotic acid moiety binds to the orthosteric substrate site (S1), mimicking GABA.

  • Allosteric Locking: The lipophilic diarylbutenyl tail extends into the intracellular vestibule, interacting with transmembrane helices TM1a, TM6b, and TM8.

  • Occlusion: This steric bulk acts as a "doorstop," preventing the transporter from cycling back to the outward-open state required to capture more GABA.

Pathway Visualization: GAT-1 Inhibition Cycle

The following diagram illustrates the interruption of the GAT-1 transport cycle by Tiagabine.

GAT_Transport_Cycle OutwardOpen Outward-Open (Ready for GABA) Bound Substrate Bound (GABA + 2Na+ + Cl-) OutwardOpen->Bound + GABA Occluded Occluded State Bound->Occluded Isomerization InwardOpen Inward-Open (GABA Release) Occluded->InwardOpen Intracellular Gate Opens InwardOpen->OutwardOpen Reset (Re-uptake) Inhibited INHIBITED COMPLEX (GAT-1 + Tiagabine) InwardOpen->Inhibited + Tiagabine (Locks Gate) Inhibited->OutwardOpen Blocked

Caption: Tiagabine (red) binds to the inward-open state, preventing the transporter from resetting to the outward-open state required for further GABA uptake.

The 4-Carboxylic Acid Scaffold: GABA Receptor Agonism

Primary Analog: Isonipecotic Acid Target: GABA


 Receptor (Orthosteric Site)
Mechanism: Orthosteric Activation

Isonipecotic acid acts as a partial to full agonist at the GABA


 receptor.
  • Binding Mode: It binds at the interface of the

    
     and 
    
    
    
    subunits (the classical GABA binding site).
  • Structural Basis: The 4-carboxyl group mimics the carboxylate of GABA, while the piperidine amine mimics the GABA amine. The rigid ring structure reduces the entropic penalty of binding, though it lacks the flexibility to induce the maximum channel opening frequency seen with full agonists like muscimol.

  • Selectivity: Unlike nipecotic acid, isonipecotic acid has negligible affinity for GAT-1, making it a selective tool for distinguishing receptor activation from uptake inhibition.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile is strictly controlled by the distance and angle between the nitrogen (N) and the carboxylic acid (COOH).

AnalogStructure (Isomer)N-to-COOH DistancePrimary ActivityKey Drug Derivative
Nipecotic Acid 3-piperidine COOH~4.6 ÅGAT-1 Inhibition Tiagabine (N-lipophilic tail added)
Isonipecotic Acid 4-piperidine COOH~5.8 ÅGABA

Agonist
Experimental Tools
Pipecolic Acid 2-piperidine COOH~3.2 ÅNeuromodulation Ropivacaine (Amide derivative)

Key SAR Insight: For GAT-1 inhibitors (Nipecotic acid series), the stereochemistry is critical. The (R)-enantiomer of nipecotic acid is the active pharmacophore. In Tiagabine, the addition of the bis(3-methyl-2-thienyl) moiety at the nitrogen allows the molecule to span from the S1 site to the extracellular vestibule, increasing affinity from micromolar (Nipecotic acid: IC


 ~10 

M) to nanomolar (Tiagabine: IC

~20-70 nM).

Experimental Protocols

To validate the mechanism of action for these analogs, the following self-validating protocols are recommended.

Protocol A: [³H]-GABA Uptake Assay (GAT Inhibition)

Objective: Determine the IC


 of a nipecotic acid analog for GAT-1.
System:  HEK293 cells stably expressing human GAT-1 (SLC6A1).
  • Cell Preparation: Seed HEK-hGAT1 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h.

  • Buffer Equilibration: Aspirate media. Wash 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Inhibitor Incubation: Add 50

    
    L of test compound (e.g., Tiagabine) at varying concentrations (0.1 nM – 10 
    
    
    
    M). Incubate 15 min at 37°C.
    • Control: Use 100

      
      M unlabeled GABA to define non-specific uptake.
      
  • Uptake Initiation: Add 50

    
    L of [³H]-GABA (Final concentration: 20 nM, ~0.5 
    
    
    
    Ci/well).
  • Active Transport: Incubate exactly 10 min at 37°C.

    • Validation: Perform a parallel plate at 4°C; uptake should be <5% of 37°C control (confirms active transport vs. diffusion).

  • Termination: Rapidly aspirate and wash 3x with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells with 100

    
    L 1% SDS. Transfer to scintillation vials and count CPM.
    
Protocol B: Whole-Cell Patch Clamp (Receptor Agonism)

Objective: Confirm direct agonist activity of isonipecotic acid analogs. System: Mouse cortical neurons or HEK293 cells expressing GABA


 (

).
  • Rig Setup: Internal solution: CsCl-based (high Cl- to set E

    
     ~ 0 mV). External solution: Tyrode’s solution containing TTX (1 
    
    
    
    M) to block action potentials.
  • Giga-seal Formation: Obtain G

    
     seal and break-in to whole-cell configuration. Clamp at -60 mV.
    
  • Application: Use a fast-perfusion system (e.g., Dynaflow) to apply the analog (100

    
    M) for 2 seconds.
    
  • Response Analysis:

    • Agonist: Immediate inward current (chloride influx).

    • Antagonist Check: Co-apply with Bicuculline (10

      
      M). If current is abolished, the mechanism is GABA
      
      
      
      mediated.

References

  • Mager, T., et al. (2022). Structural basis of GABA reuptake inhibition. Nature. [Link]

    • Definitive Cryo-EM structure of G
  • Nielsen, E. B., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine. Journal of Medicinal Chemistry. [Link]

    • Foundational SAR paper describing the transition
  • Krogsgaard-Larsen, P., et al. (1980). GABA agonists and uptake inhibitors: structure-activity relationships. Molecular and Cellular Biochemistry. [Link]

    • Classic comparison of 3- vs 4-substituted piperidines.
  • Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes.[1] Brain Research.[1] [Link]

    • Clarifies the neuromodulatory role of the 2-isomer (pipecolic acid).
  • Vertex Pharmaceuticals/Gifford Bioscience. Cellular Uptake and Release Assays Protocol.[Link]

    • Standard industry protocol for radioligand uptake assays.

Sources

Exploratory

Comprehensive Technical Guide: 3-Nitropyridin-2-yl Compounds

Synthesis, Reactivity, and Applications in Drug Discovery[1] Executive Summary The 3-nitropyridin-2-yl moiety represents a high-value pharmacophore and synthetic scaffold in modern medicinal chemistry.[1][2] Characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Executive Summary

The 3-nitropyridin-2-yl moiety represents a high-value pharmacophore and synthetic scaffold in modern medicinal chemistry.[1][2] Characterized by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitro group, the C2 position becomes highly activated toward Nucleophilic Aromatic Substitution (


). This unique electronic profile allows for the rapid diversification of the pyridine core, making it an indispensable building block for synthesizing fused heterocycles such as imidazo[4,5-b]pyridines  and pyrido[2,3-b]pyrazines —privileged structures in kinase inhibitor discovery and antimicrobial research.[1]

This guide provides a rigorous analysis of the synthetic utility, mechanistic underpinnings, and experimental protocols for leveraging 3-nitropyridin-2-yl compounds in high-stakes research environments.[1]

Structural Properties & Reactivity Profile[1][2]
1.1 Electronic Activation and Regioselectivity

The reactivity of 3-nitropyridin-2-yl compounds is defined by the "ortho-effect" of the nitro group relative to the C2 position.

  • Inductive & Mesomeric Effects: The pyridine nitrogen (electronegative) and the C3-nitro group (strongly electron-withdrawing via

    
     and 
    
    
    
    effects) significantly deplete electron density at C2.
  • 
     Susceptibility:  This depletion lowers the energy barrier for the formation of the anionic Meisenheimer complex during nucleophilic attack. Consequently, leaving groups at C2 (Cl, Br, F, or even 
    
    
    
    ) are displaced under milder conditions compared to their benzene counterparts (e.g., o-chloronitrobenzene).[1]
  • Leaving Group Hierarchy: In these systems, the order of displacement often follows

    
    , driven by the electronegativity of the leaving group stabilizing the transition state.
    
1.2 The "Gateway" to Fused Heterocycles

The strategic value of this scaffold lies in its bifunctionality. Following


 at C2, the C3-nitro group remains a latent amino equivalent.[1] Reduction of the nitro group generates a 2,3-diaminopyridine  motif, a critical precursor for cyclization into imidazopyridines (via carboxylic acids/orthoesters) or pyridopyrazines (via 1,2-dicarbonyls).[1]
Synthetic Methodologies
2.1 Access to the Core Scaffold

Direct nitration of pyridine is notoriously inefficient due to the deactivation of the ring.

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     Rearrangement:  A superior method involves the reaction of pyridine with dinitrogen pentoxide (
    
    
    
    ) to form N-nitropyridinium, which undergoes a [1,5]-sigmatropic shift upon treatment with sulfite to yield 3-nitropyridine.[1][3][4][5]
  • Functionalization: 2-Chloro-3-nitropyridine, a standard starting material, is typically accessible via the chlorination of 2-hydroxy-3-nitropyridine or nitration of 2-aminopyridine followed by diazotization/Sandmeyer-type transformations.[1]

2.2 Nucleophilic Aromatic Substitution (

)

This is the primary diversification vector.

  • Amination: Reaction with primary or secondary amines yields 2-amino-3-nitropyridines.[1]

  • Etherification/Thioetherification: Reaction with alkoxides or thiols proceeds rapidly, often requiring careful temperature control to prevent over-substitution or side reactions at C4/C6 if other leaving groups are present.[1]

2.3 Reduction Strategies
  • Catalytic Hydrogenation:

    
     with Pd/C or Raney Nickel is the cleanest method but requires care to avoid dehalogenation if a halogen is present at other positions.
    
  • Dissolving Metal Reductions: Fe/AcOH or SnCl2/HCl are robust alternatives for halogenated substrates where hydrogenolysis is a risk.[1]

Medicinal Chemistry Applications
3.1 Kinase Inhibitors

The imidazo[4,5-b]pyridine core, derived directly from 3-nitropyridin-2-yl precursors, mimics the purine ring of ATP.[1] This allows it to bind effectively into the ATP-binding pocket of various protein kinases (e.g., Aurora kinases, p38 MAP kinase).[1] The ability to introduce distinct substituents at C2 (via the initial


) and C1/C3 (via cyclization) allows for precise tuning of selectivity.
3.2 Antimicrobial & Neglected Tropical Diseases (NTDs)

Derivatives of 2-amino-3-nitropyridine have shown potency against Mycobacterium tuberculosis.[1] The nitro group itself can act as a "warhead" in certain contexts, undergoing bioreduction within the pathogen to generate toxic radical species, a mechanism analogous to metronidazole.

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent synthesis pathways starting from 2-chloro-3-nitropyridine, highlighting the critical transition from the nitro-pyridine core to fused heterocyclic drugs.

G Start 2-Chloro-3-nitropyridine (Core Scaffold) Inter1 2-Substituted-3-nitropyridine (S_NAr Product) Start->Inter1 S_NAr (Amines/Thiols) Inter2 2,3-Diaminopyridine Derivative Inter1->Inter2 Reduction (Fe/AcOH or H2/Pd) Prod1 Imidazo[4,5-b]pyridine (Kinase Inhibitor Scaffold) Inter2->Prod1 Cyclization (R-COOH / Polyphosphoric Acid) Prod2 Pyrido[2,3-b]pyrazine (Bioactive Heterocycle) Inter2->Prod2 Cyclization (1,2-Dicarbonyls)

Figure 1: Divergent synthetic pathways from the 2-chloro-3-nitropyridine scaffold to bioactive fused heterocycles.

Detailed Experimental Protocols
Protocol A: Regioselective

of 2-Chloro-3-nitropyridine

Objective: To introduce an amine substituent at the C2 position while maintaining the C3-nitro group.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)[1]

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)[1]

  • Triethylamine (

    
    , 1.5 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve 2-chloro-3-nitropyridine (500 mg, 3.15 mmol) in anhydrous EtOH (10 mL) in a round-bottom flask.

  • Addition: Add

    
     (0.66 mL, 4.73 mmol) followed by the primary amine (3.47 mmol) dropwise at room temperature.
    
    • Note: The reaction is exothermic. For highly reactive amines, cool to 0°C during addition.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of starting material via TLC (30% EtOAc/Hexanes).[1]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter the solid, wash with cold EtOH and water, and dry under vacuum.[1]

    • If soluble: Concentrate the solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from EtOH usually yields pure product (>90% yield).[1]

Protocol B: Reduction to 2,3-Diaminopyridine (Iron-Mediated)

Objective: Chemoselective reduction of the nitro group to an amine without dehalogenation (if other halogens are present).[1]

Reagents:

  • 2-Substituted-3-nitropyridine (1.0 equiv)[1]

  • Iron powder (Fe, 5.0 equiv)[1]

  • Ammonium Chloride (

    
    , 5.0 equiv)[1]
    
  • Solvent: EtOH/Water (3:1 ratio)

Procedure:

  • Preparation: Suspend the nitro compound (2.0 mmol) in EtOH (15 mL) and Water (5 mL).

  • Activation: Add

    
     (10.0 mmol) and Iron powder (10.0 mmol).
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring for 1–2 hours. The color typically changes from yellow/orange to dark brown/black.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Basify the residue with saturated

    
     to pH 9 and extract with EtOAc (3x).
    
  • Drying: Dry combined organics over

    
     and concentrate to yield the diamine.
    
    • Caution: Diaminopyridines are oxidation-sensitive; use immediately in the next cyclization step or store under inert atmosphere.

Quantitative Data Summary

Table 1: Comparative Reactivity of Leaving Groups in 3-Nitropyridines (


 Conditions) 
Leaving Group (C2)NucleophileConditionsYield (%)Notes
Fluorine Benzylamine

, 1h
95-98Fastest kinetics due to high electronegativity.[1]
Chlorine Benzylamine

, 2h
85-92Standard industrial precursor; cost-effective.[1]
Bromine Benzylamine

, 4h
80-88Slower than Cl; often used if Br is needed elsewhere.[1]
Nitro Thiophenol

, 0.5h
90-95

is an excellent leaving group in this system.[1]
References
  • Bakke, J. M. (2003).[1] Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415.[1]

  • Org. Synth. (1951).[1] 2,3-Diaminopyridine.[1][6][7] Organic Syntheses, Coll. Vol. 3, p.256.[1]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context: Synthesis of Imidazopyridines).

  • Baumann, M., et al. (2011).[1] Continuous Flow Synthesis of 3-Nitropyridine Derivatives. Beilstein Journal of Organic Chemistry.

  • World Health Organization. (2015).[1] Antimicrobial resistance: global report on surveillance. (Context: Need for new scaffolds like nitropyridines).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid in Small Molecule Discovery

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (CAS 1251731-50-6) as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (CAS 1251731-50-6) as a high-value bifunctional scaffold.[1][2]

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and Lead Optimization, 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid represents a "privileged" bifunctional scaffold.[1][2] Its value lies in its orthogonal reactivity : it possesses a carboxylic acid for immediate diversity generation (via amide coupling) and a nitro group that serves as a "masked" aniline for late-stage core modification (e.g., kinase hinge binder construction).[2]

This guide provides validated protocols for transforming this scaffold into bioactive libraries, specifically targeting Kinases (Type I/II inhibitors) and GPCRs where the piperidine ring provides a critical conformational vector.[2]

Chemical Profile & Structural Logic[1][2]

The Scaffold Architecture

The molecule consists of a piperidine ring fused to a 2-pyridyl system.[2]

  • The "Exit Vector" (Piperidine-3-COOH): The carboxylic acid at the C3 position of the piperidine ring offers a defined geometric vector, allowing substituents to explore solvent-exposed regions or specific sub-pockets (e.g., the ribose pocket in kinases).[2]

  • The "Warhead Precursor" (3-Nitropyridine): The 3-nitro group acts as a latent amine.[1][2] Upon reduction, the resulting 3-amino-2-(piperidin-1-yl)pyridine motif becomes a powerful hydrogen bond donor/acceptor system, capable of forming ureas, sulfonamides, or fused heterocycles.[1][2]

PropertySpecification
CAS Number 1251731-50-6
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
LogP (Predicted) ~1.2 (Ideal for lead-like space)
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Pyridine) ~2.5 (Suppressed basicity due to nitro group)
Stereochemistry Considerations

The C3 position of the piperidine is chiral.[2] While the CAS often refers to the racemate, biological activity is frequently stereoselective.[2]

  • (S)-Enantiomer: Often mimics L-proline or specific GABA-ergic conformations.[1][2]

  • (R)-Enantiomer: Provides alternative vector mapping.[1][2]

  • Recommendation: Separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography) after the initial amide coupling (Protocol B) to maximize yield before expensive resolution steps.

Application Workflows

The following Graphviz diagram illustrates the decision tree for utilizing this scaffold in library synthesis.

Scaffold_Workflow Start Scaffold: 1-(3-Nitropyridin-2-yl) piperidine-3-COOH Path_A Path A: Acid Functionalization (Diversity Scan) Start->Path_A Step 1 (Typical) Path_B Path B: Nitro Reduction (Core Modification) Start->Path_B Step 1 (Alternative) Amide Amide Library (R-NH2 Coupling) Path_A->Amide HATU/DIEA Ester Ester/Bioisostere (Prodrug Design) Path_A->Ester Reduction Reduction to Aniline (H2/Pd-C or Fe/NH4Cl) Path_B->Reduction Amide->Reduction Step 2: Unmasking Urea Urea Formation (Kinase Hinge Binder) Reduction->Urea Isocyanates Cyclization Cyclization (Bicyclic Heterocycles) Reduction->Cyclization Orthoesters Target Lead Candidate Urea->Target Kinase Inhibitor Cyclization->Target GPCR Ligand

Caption: Figure 1. Divergent synthesis workflow. The scaffold allows for "Head" diversification (Acid) followed by "Core" activation (Nitro reduction).[2]

Detailed Experimental Protocols

Protocol A: Quality Control & Solubility Check

Rationale: Nitro-pyridine derivatives can suffer from poor solubility in non-polar solvents, affecting coupling efficiency.[2] Verification of purity is essential to avoid regioisomeric byproducts.

  • Dissolution: Dissolve 10 mg of scaffold in 1 mL DMSO-d6.

  • NMR Validation: Check for diagnostic protons:

    • Pyridine C6-H: Doublet/doublet around ~8.3 ppm.[1][2]

    • Piperidine multiplets: 1.5–4.5 ppm.[2]

  • LCMS Purity: Run a standard gradient (5-95% ACN/Water + 0.1% Formic Acid).[2]

    • Target Mass: [M+H]+ = 252.2.[2]

    • Note: Nitro groups can sometimes suppress ionization; ensure UV detection (254 nm) aligns with MS trace.

Protocol B: High-Efficiency Amide Coupling (The "Tail" Synthesis)

Rationale: The carboxylic acid is the first point of diversification.[2] We use HATU to minimize racemization at the chiral C3 center.[2]

Reagents:

  • Scaffold (1.0 equiv)

  • Amine Partner (R-NH2) (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step:

  • Activation: In a reaction vial, dissolve the Scaffold (0.5 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) in one portion. The solution should turn slightly yellow/orange.[2] Stir for 10 minutes to form the activated ester.

  • Addition: Add the Amine Partner (0.55 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for disappearance of starting material (MW 251).[2]

  • Workup (High Throughput):

    • Dilute with EtOAc (20 mL).[2]

    • Wash with 1N HCl (2x), Sat.[2] NaHCO3 (2x), and Brine (1x).[2]

    • Dry over Na2SO4 and concentrate.[2]

  • Yield Expectation: 85–95%.

Protocol C: Nitro Reduction & Urea Formation (The "Hinge" Synthesis)

Rationale: This step converts the inactive nitro precursor into a functional "warhead" (urea) often seen in kinase inhibitors (e.g., Sorafenib analogs).[2] Iron reduction is preferred over hydrogenation if the "Tail" contains reducible groups (alkenes, nitriles).

Reagents:

  • Nitro-Amide Intermediate (from Protocol B)[1][2] (1.0 equiv)[2]

  • Iron Powder (5.0 equiv)[2]

  • Ammonium Chloride (NH4Cl) (5.0 equiv)[2]

  • Solvent: EtOH/Water (4:1 ratio)[2]

  • Isocyanate (R'-NCO) (1.1 equiv) for Step 2.[2]

Step-by-Step:

  • Reduction:

    • Suspend the Nitro-Amide in EtOH/Water (10 mL per mmol).[2]

    • Add Iron powder and NH4Cl.[2]

    • Heat to 70°C with vigorous stirring for 2 hours.

    • Checkpoint: Solution will turn rusty brown.[2] LCMS should show [M+H-O2+H2] shift (Mass -30 + 2 = -28 shift? No, NO2 (46) -> NH2 (16), Mass loss of 30).[2]

    • Filtration: Filter hot through a Celite pad to remove iron sludge.[2] Wash with MeOH. Concentrate to dryness.[2]

  • Urea Formation (One-Pot Telescoping):

    • Redissolve the crude aniline in DCM (anhydrous).[2]

    • Add DIPEA (1.5 equiv).[2]

    • Add the Isocyanate (R'-NCO) dropwise at 0°C.[2]

    • Stir at RT for 4 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Case Study: Designing a Type II Kinase Inhibitor

Hypothetical application based on SAR principles.

Objective: Target the DFG-out conformation of a tyrosine kinase.

  • Scaffold Selection: 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid.[1][2]

  • Step 1 (Tail): Couple 3-(trifluoromethyl)aniline to the carboxylic acid. This hydrophobic moiety targets the allosteric pocket.[2]

  • Step 2 (Core): Reduce the nitro group to the amine.[2]

  • Step 3 (Head): React the new amine with a heteroaryl isocyanate. The resulting urea interacts with the Glu-Lys pair in the kinase active site.[1][2]

Data Comparison: Reduction Methods

MethodYieldToleranceNotes
H2 / Pd-C 98%LowCleaves benzyl groups; reduces alkenes.[1][2] Cleanest workup.
Fe / NH4Cl 88%HighTolerates halogens, alkenes, nitriles.[2] Messy workup (iron sludge).[2]
SnCl2 75%MediumGood for small scale; Lewis acidic conditions may hydrolyze sensitive esters.[2]

References

  • Scaffold Utility in PCSK9 Inhibitors: Londregan, A. T., et al. (2018).[2] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.

  • Nitropyridine Reduction Strategies: Bastrakov, M., & Starosotnikov, A. (2022).[2] "Recent progress in the synthesis of Drugs and bioactive molecules incorporating nitro(het)arene core."[2][5] Pharmaceuticals.[2][5][6][7][8][9] [2]

  • Pyridine Scaffolds in Drug Design: De, S., et al. (2022).[2][7] "Pyridine: the scaffolds with significant clinical diversity."[2][7] RSC Advances. [2]

  • Imidazopyridine Synthesis (Cyclization Context): Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[2][10] [2]

  • General Piperidine-3-carboxylic Acid Data: PubChem Compound Summary for CID 24820453. [2]

Sources

Application

analytical methods for 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

An Application Guide: Comprehensive Analytical Strategies for 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid Introduction: The Analytical Imperative 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Comprehensive Analytical Strategies for 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Introduction: The Analytical Imperative

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core, a carboxylic acid functional group, and a nitropyridine moiety. Its structural complexity, including a chiral center at the C3 position of the piperidine ring, suggests its potential as a key intermediate or a pharmacologically active molecule in drug discovery and development.[1][2] The presence of a basic piperidine nitrogen, an acidic carboxylic acid, and a UV-active nitropyridine group necessitates a multi-faceted analytical approach for its comprehensive characterization.

Robust and validated analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the development lifecycle—from synthesis and process control to formulation and stability testing. This guide provides a detailed framework and actionable protocols for the analysis of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid, grounded in established scientific principles and tailored to its specific physicochemical properties.

Compound Properties:

  • Molecular Formula: C₁₁H₁₃N₃O₄

  • Molecular Weight: 251.24 g/mol

  • Key Features: UV Chromophore (Nitropyridine), Acidic Group (Carboxylic Acid), Basic Group (Piperidine Nitrogen), Chiral Center.

Chromatographic Analysis: Separation and Quantification

The primary challenge in analyzing this molecule is its amphoteric nature, possessing both acidic and basic centers. This can lead to poor peak shape and retention time variability in chromatography if not properly controlled. Our strategy focuses on reversed-phase chromatography with a carefully selected mobile phase to ensure consistent ionization states.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality of Method Design: The nitropyridine ring is an excellent chromophore, making HPLC with UV detection the ideal method for routine purity analysis and quantification. A reversed-phase C18 column is selected as the stationary phase due to its versatility in retaining moderately polar compounds. The critical element is the mobile phase: an acidic buffer is employed to suppress the ionization of the carboxylic acid group (COOH) and to ensure the protonation of the piperidine nitrogen (NH+). This dual action minimizes peak tailing and yields sharp, symmetrical peaks suitable for accurate integration.

Protocol P1: HPLC-UV Purity and Assay Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • Further dilute as necessary for calibration curves or single-point analysis.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µmExcellent retention and resolution for this compound class.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to control analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-18 min: 80% B; 18-19 min: 80% to 10% B; 19-25 min: 10% BA gradient is used to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
UV Detection 254 nm and 340 nm254 nm for general aromatic detection and ~340 nm for selective detection of the nitropyridine chromophore.
  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates for the main peak should be > 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • For purity, calculate the area percentage of the main peak relative to the total peak area.

    • For assay, perform a calibration curve using standards of known concentration and quantify the sample against it.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Method Design: LC-MS is the definitive technique for confirming the molecular identity of the compound and for identifying unknown impurities. Electrospray ionization (ESI) in positive ion mode is chosen because the piperidine and pyridine nitrogens are readily protonated, leading to a strong signal for the protonated molecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the elemental composition, providing an unambiguous confirmation of the structure.[4][5]

Protocol P2: LC-MS Identity Confirmation

  • LC System: Utilize the same HPLC conditions as described in Protocol P1 . This ensures that retention times can be correlated between UV and MS detectors.

  • Mass Spectrometer Conditions:

ParameterRecommended ConditionRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, ionizable molecules.
Polarity PositiveThe basic nitrogen atoms are easily protonated.
Expected Ion [M+H]⁺ = 252.0928 m/zCalculated for C₁₁H₁₄N₃O₄⁺.
Capillary Voltage 3.5 kV
Cone Voltage 30 VCan be optimized to control fragmentation.
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range 50 - 500 m/zCovers the expected molecular ion and potential fragments.
  • Data Analysis:

    • Confirm the presence of the target compound by extracting the ion chromatogram for m/z 252.09 ± 5 ppm.

    • The measured mass should be within 5 ppm of the theoretical mass for confident identification.

    • Analyze the spectra of minor peaks to tentatively identify impurities based on their mass and fragmentation patterns.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal information to chromatography, offering detailed insights into the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Design: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The acidic proton of the carboxylic acid is a key diagnostic signal in the ¹H NMR spectrum, typically appearing as a broad singlet at a very high chemical shift.[6][7]

Protocol P3: NMR Structural Verification

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the acidic proton, allowing for its definitive identification.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

NucleusRegion (ppm)AssignmentRationale/Notes
¹H 10.0 - 13.01H, broad singlet-COOH proton. Its broadness is due to hydrogen bonding and exchange.[6]
¹H 8.0 - 9.03H, multipletsAromatic protons on the nitropyridine ring.
¹H 2.5 - 4.0~5H, multipletsProtons on the piperidine ring adjacent to the nitrogen and the carboxylic acid.
¹H 1.5 - 2.5~4H, multipletsRemaining protons on the piperidine ring.
¹³C 170 - 1801CCarbonyl carbon of the carboxylic acid.
¹³C 110 - 1605CCarbons of the nitropyridine ring.
¹³C 40 - 60~3CCarbons of the piperidine ring adjacent to heteroatoms (N, C=O).[8]
¹³C 20 - 35~2CRemaining aliphatic carbons of the piperidine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Design: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is highly specific to the compound. The most characteristic bands will be from the carboxylic acid O-H and C=O stretches, and the nitro group N-O stretches.[9]

Protocol P4: FTIR Functional Group Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid analysis of the solid powder. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 2500 (broad)Carboxylic AcidO-H Stretch
~1710 (strong)Carboxylic AcidC=O Stretch
1600 - 1450Aromatic RingC=C and C=N Stretches
~1540 and ~1350Nitro GroupAsymmetric & Symmetric N-O Stretches
~2950 and ~2850PiperidineAliphatic C-H Stretches

Analytical Workflow and Method Selection

The selection and sequence of analytical methods are crucial for efficient and comprehensive characterization. The following workflow provides a logical progression from initial identity confirmation to detailed purity assessment.

AnalyticalWorkflow cluster_0 Initial Characterization cluster_1 Routine Quality Control cluster_2 Advanced Analysis NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis NMR->Report FTIR FTIR Spectroscopy LCMS LC-MS (HRMS) HPLC HPLC-UV (Purity & Assay) LCMS->HPLC Method Transfer LCMS->Report Qualitative Data Chiral Chiral HPLC HPLC->Chiral If Chiral Purity Needed HPLC->Report Quantitative Data Chiral->Report Sample Test Sample Sample->NMR Structure Elucidation Sample->FTIR Functional Groups Sample->LCMS Identity & Mass

Caption: Overall analytical workflow for the compound.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst - AIR Unimi.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.
  • Piperidines ESI-revised3 - The Royal Society of Chemistry.
  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate.
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Available at: [Link]

  • 3-Piperidinecarboxylic acid - ChemBK. Available at: [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Introduction: The Significance of the Nitropyridinyl-Piperidine Scaffold The conjugation of nitropyridine and piperidine moieties creates a molecular scaffold of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Nitropyridinyl-Piperidine Scaffold

The conjugation of nitropyridine and piperidine moieties creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The 3-nitropyridine fragment, particularly when linked at the 2-position, acts as a potent hydrogen bond acceptor and introduces specific electronic properties, making it a key pharmacophore for interacting with various biological targets.[3] Molecules incorporating this scaffold have been explored for a range of therapeutic applications.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid. The protocol is designed for robustness, safety, and scalability, moving from gram to kilogram production. We will delve into the causality behind procedural choices, from reaction mechanism to process safety and purification strategies, to equip researchers and process chemists with a self-validating and reliable synthetic methodology.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The chosen synthetic route is a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on its efficiency, high yields, and the commercial availability of the starting materials.

Core Reaction: The synthesis involves the coupling of 2-chloro-3-nitropyridine with (±)-Piperidine-3-carboxylic acid (also known as racemic Nipecotic acid).

The mechanistic rationale for this choice is compelling:

  • Activation: The electron-withdrawing nitro group (-NO₂) at the 3-position strongly activates the pyridine ring for nucleophilic attack, specifically at the ortho (C2) and para (C6) positions.

  • Leaving Group: The chloride atom at the C2 position is an excellent leaving group in this activated system.

  • Nucleophile: The secondary amine of the piperidine ring is a potent nucleophile that readily attacks the electron-deficient C2 carbon.

This approach avoids harsh conditions and costly catalysts, making it ideal for large-scale industrial production.[3]

Caption: Overall synthetic scheme for the target compound.

Safety First: Hazard Analysis and Mitigation

Scaling up chemical reactions necessitates a rigorous approach to safety. The following hazards must be addressed with appropriate engineering controls and personal protective equipment (PPE).

Substance/Process Hazard Mitigation Strategy
2-Chloro-3-nitropyridine Toxic upon inhalation/ingestion/skin contact. Strong irritant.Handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid generating dust.[4]
Nitropyridine Compounds Can undergo vigorous or runaway exothermic reactions, especially during synthesis (nitration).[5]Although this protocol is a substitution, not a nitration, it's crucial to control the reaction temperature. Use a calibrated temperature probe and have a cooling bath ready. Add reagents slowly.
Diisopropylethylamine (DIPEA) Flammable liquid. Corrosive. Causes severe skin burns and eye damage.Handle in a fume hood away from ignition sources. Use appropriate PPE, including face shield and chemically resistant gloves.
Dimethyl Sulfoxide (DMSO) Readily absorbed through the skin. Can carry dissolved toxic substances with it.Always wear double-layered nitrile gloves when handling DMSO and its solutions.
Acid/Base Quenching Exothermic process. Potential for splashing and gas release.Perform quenching slowly, in a well-ventilated fume hood, and with adequate cooling (ice bath).

Standard PPE: At all stages, a lab coat, safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves are mandatory.[6]

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis for producing approximately 100 g of the title compound.

Reagent and Materials Table

ReagentM.W. ( g/mol )AmountMolesEquiv.Supplier Example
(±)-Piperidine-3-carboxylic acid129.1685.3 g0.661.05Sigma-Aldrich
2-Chloro-3-nitropyridine158.55100 g0.631.00Watson International Ltd.
Diisopropylethylamine (DIPEA)129.24244 g (328 mL)1.893.00Fisher Scientific
Dimethyl Sulfoxide (DMSO)78.131000 mL--Fisher Scientific
Deionized Water18.025000 mL---
Hydrochloric Acid (3M Aq.)36.46~500 mL---
Acetonitrile41.05~1000 mL---
Step-by-Step Methodology
  • Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • To the reactor, charge (±)-Piperidine-3-carboxylic acid (85.3 g, 1.05 eq) and Dimethyl Sulfoxide (DMSO, 500 mL).

    • Begin stirring to form a slurry.

    • Slowly add Diisopropylethylamine (DIPEA, 328 mL, 3.00 eq) over 15-20 minutes. A mild exotherm may be observed. The mixture should become more homogeneous.

  • Substrate Addition:

    • In a separate flask, dissolve 2-Chloro-3-nitropyridine (100 g, 1.00 eq) in DMSO (500 mL).

    • Transfer this solution to a dropping funnel and attach it to the reactor.

    • Add the 2-chloro-3-nitropyridine solution dropwise to the stirred reactor contents over 60-90 minutes.

    • CRITICAL STEP: Maintain the internal temperature between 25-35 °C during the addition using a water bath for cooling if necessary. An uncontrolled exotherm can lead to side products and is a safety risk.

  • Reaction:

    • Once the addition is complete, heat the reaction mixture to 40-45 °C.

    • Maintain stirring at this temperature for 12-18 hours.

    • Monitoring: Monitor the reaction progress by TLC (10% Methanol in Dichloromethane) or HPLC until the starting 2-chloro-3-nitropyridine is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate, appropriately sized vessel (e.g., 10 L beaker), place 5 L of chilled deionized water with stirring.

    • Slowly pour the reaction mixture into the stirred water. A precipitate will form.

    • Cool the aqueous slurry to 10-15 °C using an ice bath.

    • Precipitation: Slowly add 3M hydrochloric acid (HCl) to adjust the pH to 2.0-2.5. This step is crucial as it protonates the carboxylic acid, causing the product to precipitate fully.[7]

    • Stir the thick slurry at 10-15 °C for at least 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove DMSO and salts.

    • Press the cake dry on the filter.

  • Purification (Recrystallization):

    • Transfer the crude, damp solid to a clean flask.

    • Add Acetonitrile (~10 mL per gram of crude product) and heat to reflux with stirring until all the solid dissolves.

    • Slowly cool the solution to room temperature, then further cool in an ice bath for 2-4 hours.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 125-140 g (79-88% yield) of a pale yellow to off-white solid.

Caption: SNAr mechanism via a Meisenheimer intermediate.

Expected Analytical Data

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
Appearance Pale yellow to off-white crystalline solid
Melting Point 195-200 °C (decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (br s, 1H, COOH), 8.45 (dd, 1H), 8.15 (dd, 1H), 7.10 (dd, 1H), 3.8-4.0 (m, 2H), 3.0-3.2 (m, 3H), 1.6-2.0 (m, 4H)
¹³C NMR (101 MHz, DMSO-d₆) δ 174.5, 158.0, 154.2, 134.0, 128.5, 118.0, 52.0, 48.5, 45.0, 28.0, 24.5
MS (ESI+) m/z 252.09 [M+H]⁺
HPLC Purity ≥98%

Conclusion

This application note details a highly efficient, safe, and scalable process for the synthesis of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid. The SNAr strategy offers excellent yields and avoids the use of expensive or hazardous reagents, making it suitable for large-scale manufacturing. By carefully controlling key parameters such as temperature and pH during the work-up, this protocol provides a reliable method for obtaining high-purity material for research and development in the pharmaceutical industry.

References

  • Jain, P., & Bari, S. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8539. [Link]

  • MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5213. [Link]

  • Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. EP0259687A2.
  • Organic Syntheses. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 76. [Link]

Sources

Application

Application Notes and Protocols: A Guide to Utilizing Chemical Probes in Research

A Note to the Researcher: The specific chemical probe you inquired about, 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid , is not sufficiently characterized in publicly available scientific literature to generate a...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

The specific chemical probe you inquired about, 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid , is not sufficiently characterized in publicly available scientific literature to generate a detailed and validated application note. High-quality chemical probes are defined by a significant body of data confirming their potency, selectivity, and mechanism of action against a specific biological target. Without this foundational information, the creation of reliable protocols is not feasible and could lead to misleading experimental results.

In the spirit of advancing rigorous scientific methodology, this document will instead provide a comprehensive template and guide on how to approach the use and validation of a novel chemical probe, using closely related and well-characterized examples from the piperidine carboxamide and nitropyridine scaffolds. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical steps and considerations necessary for employing any new chemical probe effectively.

Part 1: The Imperative of a Well-Characterized Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein or a signaling pathway. The utility of a chemical probe is directly proportional to how well it has been characterized. An ideal chemical probe should possess the following attributes:

  • Potency: The probe should modulate its intended target at low concentrations.

  • Selectivity: The probe should have minimal off-target effects, meaning it interacts specifically with its intended target and not with other molecules in the biological system.

  • Known Mechanism of Action: The way in which the probe interacts with its target (e.g., as an inhibitor, agonist, or allosteric modulator) should be well-understood.

  • Cellular Activity: The probe should be able to penetrate cells and engage its target in a cellular context.

  • Availability of a Negative Control: A structurally similar but biologically inactive analog is crucial for distinguishing on-target effects from non-specific or off-target effects.

Part 2: Case Study - Deconvoluting the Biological Activity of Piperidine-Containing Scaffolds

While specific data for 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is lacking, the broader families of piperidine carboxamides and nitropyridines have been explored as potent modulators of various biological targets. Understanding these examples can provide a roadmap for characterizing a novel compound.

Example 1: Piperidine Carboxamides as Proteasome Inhibitors in Malaria

Recent research has identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pfβ5), a critical target for antimalarial drug development. These compounds exhibit species-selective activity, inhibiting the parasite's proteasome without significantly affecting human proteasome isoforms.

Illustrative Signaling Pathway: Proteasome Inhibition

Proteasome_Inhibition Ubiquitin Ubiquitin Protein Target Protein Ubiquitin->Protein Ubiquitination UPS Ubiquitin-Proteasome System Protein->UPS Proteasome 20S Proteasome UPS->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Catalyzes Piperidine_Carboxamide Piperidine Carboxamide (e.g., SW584) Piperidine_Carboxamide->Proteasome Inhibits β5 subunit Cell_Death Parasite Cell Death Degradation->Cell_Death Leads to

Caption: Inhibition of the P. falciparum proteasome by a piperidine carboxamide probe.

Example 2: Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors

Another class of piperidine-3-carboxamide derivatives has been investigated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[1] Potent and selective inhibitors of Cathepsin K have therapeutic potential for treating osteoporosis.[1]

Experimental Workflow for Characterizing a Novel Chemical Probe

The following workflow outlines the essential steps to validate a new chemical probe, such as 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid.

Probe_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Advanced Validation A Biochemical Assay (e.g., Enzyme Inhibition Assay) B Determine Potency (IC50) A->B C Selectivity Profiling (Panel of related targets) B->C D Mechanism of Action Studies (e.g., Reversibility, Kinetics) C->D E Cellular Target Engagement Assay (e.g., CETSA, Activity-Based Probes) D->E F Phenotypic Assay (e.g., Cell Viability, Reporter Gene Assay) E->F G Dose-Response Curve in Cells (EC50) F->G H Negative Control Experiment G->H I Off-Target Identification (e.g., Proteomics, Kinome Screening) H->I J Rescue Experiments (e.g., Target Overexpression or Knockdown) I->J

Caption: A generalized workflow for the validation of a new chemical probe.

Part 3: Protocols for Probe Validation

Here, we provide generalized protocols that would be adapted for a specific probe and target.

Protocol 1: Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a chemical probe against its purified target enzyme.

Materials:

  • Purified recombinant target enzyme

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (optimized for the target enzyme)

  • Chemical probe stock solution (e.g., 10 mM in DMSO)

  • Inactive control compound stock solution (if available)

  • Multi-well plates (e.g., 384-well, black for fluorescence)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare Serial Dilutions of the Chemical Probe:

    • Perform a serial dilution of the chemical probe stock solution in assay buffer to generate a range of concentrations (e.g., from 100 µM to 1 nM).

    • Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Enzyme and Substrate Preparation:

    • Dilute the purified enzyme to the working concentration in assay buffer.

    • Dilute the substrate to the working concentration in assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of each probe dilution to the wells of the multi-well plate.

    • Add the diluted enzyme solution (e.g., 10 µL) to all wells except for the no-enzyme control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the probe to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in the plate reader and measure the signal (fluorescence or absorbance) at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the probe.

    • Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Example: CETSA)

Objective: To confirm that the chemical probe can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein

  • Chemical probe and vehicle control (DMSO)

  • Cell lysis buffer

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • Instrumentation for protein detection (e.g., Western blotting apparatus, mass spectrometer)

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the chemical probe at a relevant concentration (e.g., 10x the cellular EC50) or with vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Detection of Soluble Target Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • In the vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases.

    • In the probe-treated cells, the target protein should be stabilized, resulting in a shift of the melting curve to higher temperatures.

Part 4: Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Physicochemical and Pharmacological Properties of a Hypothetical Chemical Probe

ParameterValue
Chemical Identity
IUPAC Name1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
In Vitro Activity
TargetHypothetical Target Kinase X
IC50To be determined
SelectivityTo be determined against a panel of kinases
Cellular Activity
Cell Linee.g., HEK293, HeLa
EC50To be determined
Target Engagement (CETSA)To be determined

Conclusion and Future Directions

The journey of a chemical probe from a synthesized molecule to a validated tool for biological discovery is a rigorous one. While 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid currently lacks the necessary characterization, the principles and protocols outlined in this guide provide a framework for its evaluation. Should data on its biological target and activity become available, this document can serve as a template for creating a dedicated and detailed application note. Researchers are encouraged to consult resources such as the Chemical Probes Portal for guidance on best practices and to access information on well-validated probes.

References

  • Lawong, T., et al. (2025).
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

  • Londregan, A. T., et al. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][3]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dovepress. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the protocols for the chemical derivatization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid, a key scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocols for the chemical derivatization of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid, a key scaffold in medicinal chemistry. The nitropyridine and piperidine moieties offer versatile handles for structural modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2] This document provides step-by-step procedures for the synthesis of amide and ester derivatives, including the rationale behind the choice of reagents and reaction conditions, as well as methods for purification and characterization.

Introduction

The 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid scaffold is of significant interest in pharmaceutical research due to the combined presence of a piperidine ring, a common motif in bioactive molecules, and a nitropyridine system, which can serve as a precursor for a variety of functional groups and exhibits its own range of biological activities.[1][3] Derivatization of the carboxylic acid functionality is a fundamental strategy to modulate the physicochemical properties, pharmacokinetic profile, and target engagement of lead compounds. The protocols outlined herein provide robust methods for generating libraries of amide and ester derivatives to accelerate drug discovery efforts.

Chemical Structures and Nomenclature

Structure IUPAC Name Common Name
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid-
[Varies based on R group]Amide Derivative
[Varies based on R group]Ester Derivative

Derivatization Strategies

The primary focus of this guide is the derivatization of the carboxylic acid group. The two main strategies covered are amidation and esterification.

Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often employed to mimic peptide bonds and to introduce a wide range of functional groups.[4] The use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 4-dimethylaminopyridine (DMAP), provides a reliable method for the synthesis of amides from carboxylic acids and primary or secondary amines.[5]

Caption: Workflow for the synthesis of amide derivatives.

Materials and Reagents:

  • 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired primary or secondary amine (1.1 eq), followed by DMAP (0.1 eq) and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. DMAP acts as a catalyst to facilitate this process. Anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate.

Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6][7] This method is particularly effective for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol can be used as the solvent.

Sources

Application

Application Note: Strategic SAR Exploration of the Piperidine Scaffold

Executive Summary: The Privileged Scaffold The piperidine ring is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidine ring is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin). Its success stems from its ability to present substituents in defined 3D vectors (axial/equatorial) while modulating physicochemical properties via the basic nitrogen.

However, the piperidine ring introduces specific liabilities: high basicity (pKa ~11) often leads to poor membrane permeability and hERG channel blockade, while the electron-rich ring is a hotspot for CYP450 oxidative metabolism. This guide details a systematic methodology to exploit the scaffold's benefits while mitigating its risks.

Phase 1: Structural Design & Vector Analysis

Effective SAR requires treating the piperidine ring as a multi-vector platform. Random substitution rarely yields clinical candidates. We define four critical vectors:

  • N1 (The Anchor):

    • Function: Primary determinant of pKa and solubility.

    • SAR Strategy: Capping with electron-withdrawing groups (sulfonamides, carbamates) or aryl rings reduces basicity, improving permeability and reducing hERG affinity.

  • C2 (The Gatekeeper):

    • Function: Steric control.[1]

    • SAR Strategy: Substituents here (e.g., methyl) introduce chirality and induce significant conformational constraints (A-strain), often locking the ring into a specific chair conformation to boost selectivity.

  • C3 (The Modulator):

    • Function: Electronic tuning.

    • SAR Strategy: Introduction of electron-withdrawing groups (e.g., -F, -OH) here inductively lowers the pKa of the N1 amine without steric clash at the binding site. Critical Insight: Fluorine at C3 is a proven strategy to mitigate hERG toxicity.

  • C4 (The Payload):

    • Function: Pharmacophore presentation.[2][3][4][5][6]

    • SAR Strategy: The most common attachment point for aromatic systems (e.g., 4-anilidopiperidines in opioids).

Visualization: The SAR Optimization Cycle

The following diagram illustrates the iterative logic flow for piperidine optimization.

SAR_Cycle Design Design: Vector Selection (N1, C2, C3, C4) Synth Synthesis: Modular Assembly (Reductive Amination / C-H Act) Design->Synth Test Bio-Evaluation (Potency, hERG, CYP) Synth->Test Analyze Analysis: Conformation & pKa (Axial vs Equatorial) Test->Analyze Analyze->Design Refine Model

Figure 1: Iterative SAR workflow focusing on vector analysis and property refinement.

Phase 2: Synthetic Protocols

To support rapid SAR exploration, we utilize two primary workflows: Standard Reductive Amination (for N1 diversity) and Late-Stage C-H Functionalization (for core ring diversity).

Protocol A: High-Throughput Reductive Amination (N1-Derivatization)

Purpose: Rapid generation of N-substituted analogs to modulate lipophilicity and pKa.

Reagents:

  • Secondary amine (Piperidine core)[7]

  • Aldehyde/Ketone partner[8]

  • Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH3CN for lower toxicity and better ketone reactivity.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation (The Critical Check):

    • Dissolve the piperidine analog (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M).

    • Add Acetic Acid (1-2 drops).

    • Validation Step: Stir for 30-60 mins. Stop and check LCMS. Do not proceed until the imine mass [M+H]+ is observed. If the imine is not forming, add molecular sieves (4Å) to sequester water.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at room temperature for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3. Caution: Gas evolution.

    • Extract with DCM (x3). Wash combined organics with brine.

  • Purification:

    • Pass through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

Protocol B: Late-Stage C-H Functionalization (Advanced)

Purpose: Direct introduction of substituents at C2 or C4 on a pre-formed scaffold, avoiding de novo synthesis.

Mechanism: Recent advances utilize photoredox catalysis or Rhodium-carbenoid insertion to functionalize the


-C-H bonds adjacent to nitrogen.
  • Key Reference: See Science (2024) for modular biocatalytic/radical cross-coupling strategies [Source 1.7].

Phase 3: Property Profiling & Biological Evaluation

A potent compound is useless if it is metabolically unstable or toxic.

Metabolic Stability (The CYP Trap)

Piperidines are prone to oxidative metabolism by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: Oxidation usually occurs at the

    
    -carbon (C2/C6), leading to ring opening or lactam formation.
    
  • Mitigation Protocol:

    • Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.

    • Sample at t=0, 15, 30, 60 min.

    • Analysis: If

      
       min, block the "soft spot".
      
    • Fix: Add gem-dimethyl groups or fluorine at the

      
      -carbon to block oxidation (Deuterium is a transient fix; Fluorine is permanent).
      
Basicity & Permeability

The pKa of an unsubstituted piperidine is ~11.0, meaning it is >99% protonated at physiological pH (7.4). This limits passive diffusion.

  • Goal: Target pKa range 7.5 – 9.0.

  • Experiment: Measure LogD7.4 via shake-flask method.

  • Correction: If permeability is low, add an electron-withdrawing group (EWG) at C3 or C4 (e.g., -F, -CF3, -CN). This inductively pulls electron density from the nitrogen, lowering the pKa.

Visualization: Synthetic Decision Tree

Synthesis_Flow Start Target Analog Defined Check_N Is N1 substituted? Start->Check_N Route_A Route A: Reductive Amination (STAB / DCE) Check_N->Route_A Yes (N-Diversity) Check_Core Core Substitution Needed? Check_N->Check_Core No (Core-Diversity) Route_B Route B: De Novo Ring Formation (Cyclization) Route_C Route C: C-H Functionalization (Photoredox/Rh-Cat) Check_Core->Route_B Scaffold Redesign Check_Core->Route_C Late Stage (C2/C4 functionalization)

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

Data Analysis: SAR Summary Table

Use the following template to correlate structural changes with biological and physicochemical outcomes.

Substituent (R)PositionElectronic EffectSteric EffectPredicted pKa ShiftCYP Stability Risk
-H N/ANeutralNoneBaseline (~11.0)High (α-oxidation)
-Me C2 (Axial)Weak DonorHigh (A-strain)MinimalMedium
-F C3Inductive WithdrawalLow-1.5 to -2.0 unitsImproved
-OH C4PolarMediumMinimalLow
-CF3 C4Strong WithdrawalHigh-2.0 to -3.0 unitsHigh Stability

References

  • BenchChem Technical Support. (2025).[9][10][11][12] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.[9][10]Link

  • Scripps Research & Rice University. (2024).[6] New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science.[2][6] Link

  • Palchykov, V., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues.[1][13] NIH/PMC. Link

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.[4][14]Link

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][6][15]Link

Sources

Technical Notes & Optimization

Troubleshooting

purification of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Technical Support Center: Purification Protocols for 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid Current Status: Operational Ticket ID: PUR-NITRO-PYR-001 Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Current Status: Operational Ticket ID: PUR-NITRO-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the technical guide for the purification of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid . This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-nitropyridine and nipecotic acid (piperidine-3-carboxylic acid).

Key Molecular Characteristics:

  • Functional Groups: Carboxylic acid (C3), Nitro group (C3 on pyridine), Pyridine nitrogen.

  • Acidity (pKa): The carboxylic acid has a pKa of ~3.5–4.0. The pyridine nitrogen is weakly basic, but the ortho-nitro group significantly suppresses this basicity. The piperidine nitrogen is conjugated to the electron-deficient pyridine ring (aniline-like), rendering it non-basic.

  • Impurities to Target:

    • Unreacted Electrophile: 2-Chloro-3-nitropyridine (Yellow/Orange solid, Neutral).

    • Unreacted Nucleophile: Nipecotic acid (Zwitterionic/Polar, Water-soluble).

    • Hydrolysis Byproduct: 3-Nitropyridin-2-ol (Phenolic, Acidic pKa ~6-7).

Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

This method exploits the acidity of the carboxylic acid to separate the product from neutral impurities (like the starting chloropyridine) and very polar impurities.

Prerequisite: Your crude reaction mixture has been concentrated to remove bulk reaction solvents (DMSO/DMF/THF).

Step-by-Step Workflow
  • Dissolution (The "Switch On"):

    • Suspend the crude residue in 0.5 M NaOH or saturated NaHCO₃ (pH > 8).

    • Mechanism:[1][2][3][4][5][6] This deprotonates the carboxylic acid (

      
      ), making the product highly water-soluble.
      
    • Checkpoint: If solids remain, they are likely neutral impurities.

  • The Wash (Removing Neutrals):

    • Extract the basic aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard these organic layers. They contain the unreacted 2-chloro-3-nitropyridine and other non-acidic byproducts.

    • Note: The aqueous layer is now "Yellow" (due to the product) but should be free of the starting chloride.

  • Acidification (The "Switch Off"):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1 M HCl dropwise until pH reaches ~2–3.

    • Observation: The product should precipitate as a yellow/off-white solid.

  • Recovery:

    • If Solid Forms: Filter, wash with cold water, and dry.

    • If Oil Forms: Extract the acidified aqueous layer 3x with EtOAc (or DCM containing 5% Methanol). Dry combined organics over Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram)

AcidBaseWorkup Start Crude Reaction Mixture BaseAdd Add 0.5M NaOH / Sat. NaHCO3 (Target pH > 8) Start->BaseAdd Partition Partition with Organic Solvent (EtOAc or DCM) BaseAdd->Partition OrgLayer1 Organic Layer (Contains Neutral Impurities) Partition->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) Partition->AqLayer1 Keep Acidify Acidify to pH 2-3 (1M HCl, 0°C) AqLayer1->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filtration & Cold H2O Wash Precipitate->Filter Yes (Solid) ExtractAcid Extract with EtOAc/MeOH (95:5) Precipitate->ExtractAcid No (Oiling out) Final Pure Product (Yellow Solid) Filter->Final ExtractAcid->Final

Caption: Logical flow for the acid-base purification strategy, separating neutral impurities from the acidic product.

Module 2: Troubleshooting & FAQs

Q1: My product came out as a sticky orange oil instead of a solid. How do I fix this?

  • Diagnosis: This is "oiling out," common when the product holds trapped solvent or contains slight impurities preventing crystal lattice formation.

  • The Fix (Trituration):

    • Dissolve the oil in a minimum amount of DCM or EtOAc.

    • Slowly add an "anti-solvent" like Hexane , Heptane , or Diethyl Ether while stirring vigorously.

    • If it remains oily, scratch the glass side of the flask with a spatula or add a seed crystal.

    • Sonicate the mixture for 5-10 minutes.

Q2: I have a persistent yellow impurity even after the acid-base workup.

  • Diagnosis: You likely have 3-nitropyridin-2-ol (hydrolysis product). It is weakly acidic (pKa ~6-7) and might co-extract if you acidify too aggressively or if the initial basic wash wasn't thorough.

  • The Fix:

    • Repeat the basic dissolution.

    • Carefully adjust pH to ~5.0–5.5. The phenolic impurity (pKa ~6) will remain largely protonated (organic soluble) or deprotonated depending on exact equilibrium, but the carboxylic acid product (pKa ~3.5) will be fully ionized (water soluble).

    • Wash with DCM.[7]

    • Then acidify to pH 2 to recover the product.

Q3: The yield is lower than expected (<40%). Where is my product?

  • Diagnosis: The product is amphiphilic. In the "Switch Off" step (Acidification), if the volume of water is too high, the product remains dissolved in the aqueous phase.

  • The Fix:

    • Saturate the acidic aqueous layer with NaCl (Salting out) .

    • Use THF:EtOAc (1:1) or DCM:Isopropanol (9:1) for the final extraction. Pure non-polar solvents often fail to extract polar carboxylic acids efficiently.

Module 3: Advanced Purification (Chromatography)

If the extraction fails, use Column Chromatography. Warning: Standard silica gel is acidic and can cause streaking of carboxylic acids.

Recommended Conditions:

ParameterMethod A: Normal PhaseMethod B: Reverse Phase (C18)
Stationary Phase Silica Gel (40-63 µm)C18 Bonded Silica
Solvent A DCM or HexaneWater + 0.1% Formic Acid
Solvent B MeOH or EtOAcAcetonitrile + 0.1% Formic Acid
Modifier Add 1% Acetic Acid to prevent tailingBuffer ensures COOH stays protonated
Gradient 0% → 10% MeOH in DCM5% → 95% B
Detection UV 254 nm (Strong absorption due to Nitro)UV 254 nm

Module 4: Physicochemical Data Reference

PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Predicted pKa (COOH) 3.5 – 4.2Acidic center
Predicted pKa (Pyr-N) < 1.0Suppressed by Nitro group
Solubility (pH 1-2) Low in Water; High in EtOAc/DCMProtonated form
Solubility (pH > 8) High in Water; Low in OrganicsCarboxylate form
Appearance Yellow to Orange PowderTypical of nitro-aromatics

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Review: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
    • Context: Explains the activation of the 2-chloro position by the 3-nitro group, facilitating the
  • Synthesis of Nitropyridine Derivatives (Bioactive Scaffolds)

    • Article: Budzjo, A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.[8] Molecules, 26(17), 5246.

    • Context: Provides general reaction conditions and workup strategies for 2-amino-3-nitropyridine deriv
  • Nipecotic Acid Properties & Purification

    • Patent: CN106831540A. Preparation method of (S)-3-piperidinecarboxylic acid.
    • Context: Describes the solubility profile and crystallization methods (Ethanol/Petroleum Ether) for the nipecotic acid moiety.
  • pKa and Solubility Data (General Organic Chemistry)

    • Database: Williams, R. (2022).[2] pKa Data Compiled. Organic Chemistry Data.

    • Context: Reference for pKa values of pyridine (5.2), 3-nitropyridine (weak base), and carboxylic acids (~4.0), supporting the acid-base extraction logic.

Sources

Optimization

Technical Support Center: Piperidine Synthesis &amp; Optimization

Topic: Optimizing Reaction Conditions for Piperidine Synthesis Introduction Welcome to the Technical Support Center. Piperidine rings are the structural backbone of countless pharmacophores, yet their synthesis—particula...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Piperidine Synthesis

Introduction

Welcome to the Technical Support Center. Piperidine rings are the structural backbone of countless pharmacophores, yet their synthesis—particularly via pyridine hydrogenation—is deceptively complex.[1]

The core challenge lies in a dichotomy: Aromatic Stability vs. Catalyst Poisoning. To synthesize a piperidine, you must overcome the high resonance energy of the pyridine ring (~27 kcal/mol). However, the very nitrogen atom you are trying to preserve possesses a lone pair that strongly coordinates to transition metal surfaces, effectively poisoning your catalyst.[1][2]

This guide moves beyond textbook definitions to address the causality of failure and provides self-validating protocols to ensure reproducibility.

Module 1: Heterogeneous Hydrogenation (The Workhorse)

Core Concept: The Poisoning Paradox

Most researchers fail not because of insufficient pressure, but because of catalyst deactivation . In neutral media, pyridine adsorbs "vertically" via the nitrogen lone pair onto the metal surface (


-adsorption).[1] This blocks active sites and prevents the "flat" 

-adsorption required for hydrogenation.
Troubleshooting Guide: Reaction Stalling & Incomplete Conversion

Q: My reaction stalls at ~50% conversion despite high pressure (50 bar). Adding more catalyst doesn't help.[2] Why?

A: You are likely experiencing product inhibition or substrate poisoning. As piperidine forms, it is more basic (


) than the starting pyridine (

).[1] The product competes for active sites.
  • The Fix (Acidic Scavenging): Run the reaction in acidic media (Acetic Acid or MeOH with 1.1 eq HCl).

    • Mechanism:[2][3][4][5] Protonation of the nitrogen (

      
      ) eliminates the lone pair's ability to coordinate 
      
      
      
      -bond to the metal. The pyridinium ion then adsorbs via the
      
      
      -system, facilitating reduction.[1]
    • Reference: This effect is well-documented for Rh and Pt catalysts, where acidic solvents significantly boost turnover numbers (TON) [1].[1]

Q: I am using Pd/C, but the reaction is extremely slow. Should I heat it?

A: Heating Pd/C with pyridines often leads to ring opening or disproportionation.

  • The Pivot: Switch to Rhodium (Rh/C or Rh₂O₃) or Platinum (PtO₂ - Adams' Catalyst) .

    • Why: Rhodium has a lower affinity for nitrogen poisoning compared to Palladium. It operates effectively at lower temperatures (20–40°C) and pressures (5–10 bar), preserving sensitive functional groups [2].[1]

Visualizing the Mechanism

The following diagram illustrates the competition between poisoning (


-mode) and hydrogenation (

-mode).

Pyridine_Hydrogenation_Mechanism Start Pyridine Substrate Neutral Neutral Conditions Start->Neutral Acidic Acidic Conditions (+ H+) Start->Acidic Sigma_Ads σ-Adsorption (Vertical) N-Metal Bond Neutral->Sigma_Ads Dominant Path Pi_Ads π-Adsorption (Flat) C=C Interaction Neutral->Pi_Ads Minor Path Acidic->Pi_Ads Protonation blocks N-Metal bond Poison Catalyst Poisoning (Reaction Stalls) Sigma_Ads->Poison Red_Step1 Hydride Transfer (Dihydropyridine) Pi_Ads->Red_Step1 Product Piperidine Product Red_Step1->Product

Caption: Mechanistic pathway showing how acidic conditions bypass catalyst poisoning by favoring π-adsorption over σ-adsorption.

Module 2: Stereocontrol (The Art)

Core Concept: Kinetic vs. Thermodynamic Control

Hydrogenation is a surface phenomenon. As the arene sits "flat" on the catalyst, hydrogen adds from the metal surface to the bottom face of the ring. Consequently, cis-isomers are the kinetic products (Syn-addition).[1]

Troubleshooting Guide: Stereoselectivity Issues

Q: I need the trans-2,6-disubstituted piperidine, but I'm getting 95% cis.

A: You are fighting the mechanism. Heterogeneous hydrogenation will almost exclusively yield cis (kinetic product).

  • The Fix (Isomerization):

    • Complete the hydrogenation to get the cis-isomer.

    • Perform a thermodynamic equilibration step. Reflux the cis-piperidine with a strong base (e.g., t-BuOK in THF) or AlCl₃.[1] This allows the substituents to adopt the thermodynamically favorable equatorial positions (trans).

    • Note: This works best if the nitrogen is protected (e.g., N-Boc) to prevent N-chelation during equilibration [3].[1]

Q: I lost my stereocenter at the alpha-position during hydrogenation.

A: This suggests a partial reduction-elimination pathway.[1]

  • Diagnosis: If an enamine intermediate forms (tetrahydropyridine), it can tautomerize to an imine, which is susceptible to hydrolysis or racemization before the final reduction.[1]

  • Solution: Increase H₂ pressure to speed up the second reduction step, minimizing the lifetime of the enamine intermediate.

Stereochemistry Decision Matrix

Stereochem_Workflow Goal Target Stereochemistry? Cis Cis-Isomer (Kinetic) Goal->Cis Trans Trans-Isomer (Thermodynamic) Goal->Trans Method_Cis Direct Hydrogenation (Rh/C or PtO2, Acidic MeOH) Cis->Method_Cis Method_Trans Step 1: Hydrogenation (to Cis) Step 2: Epimerization Trans->Method_Trans Epimerization Reflux with t-BuOK or AlCl3 Method_Trans->Epimerization Check Check Substituents Epimerization->Check Warning Avoid if substituents are acid/base sensitive Check->Warning

Caption: Workflow for selecting the correct synthetic route based on desired stereochemical outcome.

Module 3: Experimental Protocol (SOP)

Protocol: High-Pressure Hydrogenation of Functionalized Pyridines

This protocol is optimized to minimize poisoning and maximize cis-selectivity.[1]

Safety: High-pressure hydrogen is explosive.[1] Use a blast shield and rated autoclave.

ParameterSpecificationRationale
Catalyst 5 wt% Rh/C or PtO₂ (Adams')Rh/Pt resist poisoning better than Pd.[1]
Loading 5–10 mol% (metal basis)Higher loading required due to N-coordination.[1]
Solvent MeOH or AcOHPolar protic solvents stabilize ionic intermediates.
Additive 1.1 eq HCl or AcOHCRITICAL: Protonates Pyridine (Py-H⁺) to prevent catalyst poisoning.
Pressure 10–50 bar (150–725 psi)High pressure favors complete saturation over partial reduction.
Temp 25–40°CKeep low to prevent ring opening/debenzylation.

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge the autoclave liner with the pyridine substrate (1.0 equiv).

  • Solvent System: Dissolve substrate in MeOH (0.1 M concentration). Add 1.1 equivalents of concentrated HCl (or use Glacial Acetic Acid as solvent).

  • Catalyst Addition: Carefully add 5 wt% Rh/C (10 mol%). Caution: Dry Rh/C can ignite MeOH vapors. Add as a water-wet paste if possible.[1]

  • Pressurization: Seal autoclave. Purge with N₂ (3x), then H₂ (3x).[1] Pressurize to 20 bar H₂.

  • Reaction: Stir vigorously (>800 rpm) at room temperature for 12 hours. Mass transfer is often the rate-limiting step.

  • Workup: Vent H₂ carefully. Filter catalyst through Celite® under an inert atmosphere (keep catalyst wet to prevent fire).

  • Neutralization: Concentrate filtrate. Basify with NaOH to liberate the free piperidine amine. Extract with DCM.

Module 4: Alternative Routes (When Hydrogenation Fails)

If your pyridine contains halogens (which reduce off) or benzyl ethers (which cleave), hydrogenation is not viable.[1]

Alternative: Intramolecular Reductive Amination Construct the ring from an acyclic precursor using a "One-Pot" Cyclization.

  • Substrate: 5-amino-ketones or 1,5-dicarbonyls + amine.[1]

  • Reagent: NaBH₃CN (pH 5–6).

  • Advantage: Avoids metal catalysts entirely; preserves halogens/benzyl groups [4].

References

  • Mechanism of Pyridine Hydrogenation

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Stereoselective Synthesis

    • Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines.
    • Source: Organic Letters (ACS).[1]

    • URL:[Link][1]

  • Thermodynamic Equilibration (Cis/Trans)

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: RSC Medicinal Chemistry.[3]

    • URL:[Link]

  • Reductive Amination Routes

    • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
    • Source: Current Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

purification techniques for polar heterocyclic compounds

Technical Support Center: Purification of Polar Heterocyclic Compounds Status: ONLINE Agent: Senior Application Scientist Ticket ID: PHC-2024-OPT System Overview Welcome to the advanced troubleshooting hub for polar hete...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Heterocyclic Compounds

Status: ONLINE Agent: Senior Application Scientist Ticket ID: PHC-2024-OPT

System Overview

Welcome to the advanced troubleshooting hub for polar heterocycles (pyridines, imidazoles, pyrazoles, etc.). These compounds present a "perfect storm" for purification failure: they are often too polar for standard silica chromatography, prone to "streaking" due to Lewis basicity, and difficult to crystallize.

This guide is structured as a tiered support system. Skip to the tier that matches your current experimental crisis.

Tier 1: Mobile Phase & Stationary Phase Selection

Use this section if you are setting up a new purification and need to prevent failure before it happens.

FAQ: Why is my compound streaking/tailing on the TLC plate and column?

Diagnosis: The "Silanol Effect." Silica gel (


) is not inert; it possesses acidic silanol groups (

, pKa ~5). Polar heterocycles often contain basic nitrogen atoms (Lewis bases). These interact via hydrogen bonding or acid-base chemistry with the silanols, causing the compound to "drag" rather than partition cleanly.

The Fix: Mobile Phase Modifiers You must suppress this interaction by saturating the silanol sites with a volatile base.

ModifierConcentrationUsage CaseRemoval Strategy
Triethylamine (TEA) 0.5% - 1.0%General purpose for basic heterocycles.Rotovap (requires heat/vacuum) or HCl wash.
Ammonia (

)
0.5% - 1.0%Preferred for highly polar/sensitive amines.Evaporates easily; no salt formation.
Acetic Acid 0.1% - 1.0%For acidic heterocycles (tetrazoles).Azeotrope with toluene or lyophilize.

Critical Protocol: Preparation of Ammoniacal Methanol Do not add aqueous ammonium hydroxide (


) directly to pure DCM; it is immiscible.
  • Option A (Commercial): Purchase 7N

    
     in Methanol.
    
  • Option B (Manual): Bubble anhydrous ammonia gas into cold methanol for 15 mins.

  • The Eluent: Mix 90 parts DCM with 10 parts "Ammoniacal Methanol" to create your polar mobile phase [1, 2].

Tier 2: Loading & Resolution Strategies

Use this section if your compound elutes immediately or with poor separation.

Issue: My compound is soluble in DMF/DMSO but crashes out in DCM. How do I load it?

Direct Answer: STOP. Do not liquid load with DMF or DMSO. Polar solvents like DMF act as "super-eluents." If you inject a DMF solution, your compound will travel with the solvent front, destroying resolution.

The Solution: Dry Loading Dry loading immobilizes the compound on a solid support, allowing the solvent gradient to elute it gradually.

Step-by-Step Dry Loading Protocol:

  • Dissolution: Dissolve crude material in the minimum amount of a strong solvent (MeOH, Acetone, or DCM/MeOH).

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

    • Expert Tip: Use Celite for polar heterocycles. It is less active than silica, reducing the risk of irreversible adsorption [3, 6].[1]

  • Evaporation: Rotovap until a free-flowing powder remains.

    • Warning: Ensure no solvent smell remains. Residual MeOH will ruin the gradient start.

  • Loading: Pour the powder into a solid load cartridge or pack it on top of the column with a layer of sand.

Decision Logic: Phase Selection

Visualizing the decision process for polar compounds:

purification_logic cluster_loading Loading Strategy Start Compound Characteristics Solubility Soluble in DCM/EtOAc? Start->Solubility Polarity Contains Basic Nitrogen? Solubility->Polarity Yes RP_C18 Reverse Phase (C18) Solubility->RP_C18 No (Only MeOH/DMSO) NP_Silica Normal Phase Silica Polarity->NP_Silica No Modifier Add 1% TEA or NH3 to Mobile Phase Polarity->Modifier Yes (Streaking risk) Dry_Load Dry Load (Celite) NP_Silica->Dry_Load If crude > 10% of column volume Modifier->NP_Silica

Figure 1: Decision matrix for selecting stationary phase and loading technique based on solubility and basicity.

Tier 3: Advanced Troubleshooting (The "Rescue" Phase)

Use this section if your compound is stuck on the column or degrading.

Issue: I loaded 500mg, but only recovered 200mg. Where is the rest?

Diagnosis: Irreversible Adsorption.[2] Your compound has formed a covalent-like bond with the silica or precipitated inside the column.

The "Flush" Protocol: If standard elution (10-20% MeOH/DCM) fails, attempt a polarity jump to strip the column:

  • Eluent: 80:19:1 (DCM : Methanol : Ammonium Hydroxide).

    • Note: The water in the ammonium hydroxide deactivates the silica, releasing the compound.

  • Alternative: Switch to Reverse Phase (C18) .

    • Why? C18 silica is "capped" (silanols are reacted with alkyl chains), drastically reducing irreversible binding of polar amines [4, 5].

Issue: "Ghost Peaks" or Decomposition

Diagnosis: Acid-Sensitive Hydrolysis. If your heterocycle is acid-sensitive (e.g., certain acetals, Boc-groups), the acidity of silica (pH ~5) can degrade it during a long run.

Corrective Action:

  • Pre-buffer the Column: Flush the silica column with 1% TEA in Hexane/DCM before loading your sample. This neutralizes the column initially.

  • Switch Support: Use Neutral Alumina or Amine-Functionalized Silica .

    • Amine-Silica: Has a basic surface (pH ~9), repelling basic impurities and preventing degradation of acid-sensitive groups [7].[3]

Tier 4: Data & Reference Tables

Solvent Strength & Selectivity Guide for Heterocycles
Solvent SystemPolarityApplicationLimitations
Hexane / EtOAc Low-MedNon-polar N-protection (e.g., Benzyl).Poor solubility for free amines.
DCM / MeOH HighFree amines, imidazoles, pyridines.Silica dissolves >20% MeOH; hard to control gradient.
DCM / MeOH / NH3 Very HighHighly polar/basic compounds.[4]Excellent peak shape; smell is noxious.
Water / Acetonitrile VariableReverse Phase (C18) .[5]Requires lyophilization to remove water.

References

  • Biotage. Strategies for the Flash Purification of Highly Polar Compounds.Link (Accessed via general search context).

  • University of Rochester. Solvent Systems for Flash Column Chromatography.Link

  • Sorbtech. HOW TO: Sample loading methods in flash chromatography.Link

  • Teledyne ISCO. Reverse Phase vs Normal Phase HPLC: How to Choose.Link

  • SepScience. Reverse Phase vs Normal Phase HPLC: Decision Guide.Link

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.Link

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.Link

Sources

Optimization

Technical Support Center: Byproduct Identification in Nitropyridine Reactions

Welcome to the technical support center for nitropyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine nitration. The electron...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine nitration. The electron-deficient nature of the pyridine ring necessitates harsh reaction conditions for electrophilic substitution, which frequently leads to a mixture of products, low yields, and unexpected byproducts.[1][2] This resource provides in-depth troubleshooting guides, validated analytical protocols, and answers to frequently asked questions to help you identify, control, and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so challenging and prone to byproduct formation?

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[1][2] Achieving nitration often requires aggressive conditions, such as fuming nitric acid and high temperatures.[1] These harsh conditions can lead to several competing side reactions, including over-nitration (dinitration), formation of undesired isomers, and even oxidative degradation of starting materials or products.[3] Furthermore, under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more difficult.[4]

Q2: What are the most common byproducts I should expect in my nitropyridine reaction?

The most common byproducts include:

  • Over-nitrated species: Dinitropyridine and even trinitropyridine derivatives are common, especially when using a large excess of the nitrating agent or when the pyridine ring is activated with electron-donating groups.[1][5]

  • Positional Isomers: While 3-nitropyridine is the typical product of direct nitration, other isomers can form.[1] For example, activating the ring via N-oxide formation can direct nitration to the 4-position.[1][6] Rearrangement of intermediates can also lead to unexpected isomer distributions.[5][7]

  • Oxidative Degradation Products: The strong oxidizing nature of nitrating agents can cause ring-opening or degradation of alkyl substituents into carboxylic acids.[3]

  • Hydrolysis Products: If your starting material or product contains sensitive functional groups (e.g., an acyl chloride), hydrolysis back to the carboxylic acid can occur during aqueous workup.[8]

Q3: How do reaction conditions like temperature and reagent stoichiometry affect byproduct formation?

Reaction conditions are critical for controlling selectivity.

  • Temperature: Higher temperatures increase the rate of all reactions but can disproportionately favor the formation of over-nitrated and degradation products. Lowering the reaction temperature is a key strategy to improve selectivity for the mono-nitrated product.[1]

  • Stoichiometry: Using a large excess of the nitrating agent (e.g., HNO₃/H₂SO₄) is a primary driver of over-nitration.[1] Careful control of the molar equivalents of the nitrating agent is essential.

  • Rate of Addition: Slow, dropwise addition of the nitrating agent helps to maintain a low instantaneous concentration, which favors mono-substitution and helps control the reaction exotherm.[1]

Q4: I have an unexpected peak in my TLC/LC-MS. What is the first troubleshooting step?

If you observe an unexpected product, the first step is to systematically review your experimental parameters and starting materials.[9][10]

  • Verify Starting Material Purity: Run an NMR or LC-MS of your starting pyridine to ensure it is free from impurities that could lead to side products.[11]

  • Review Reaction Conditions: Double-check your calculations, reagent concentrations, temperature logs, and addition times.[9]

  • Preliminary Characterization: Obtain a mass spectrum of the unknown peak. The molecular weight can provide immediate clues as to whether it is an isomer, an over-nitrated product (M+45 amu), or a degradation product.

Troubleshooting Guides

This section provides structured approaches to address common experimental issues.

Problem: Excessive Over-Nitration (Formation of Dinitro- and Trinitro-pyridines)

Over-nitration is a frequent challenge, particularly with activated pyridine rings.[1] The goal is to moderate the reaction's reactivity to favor the initial nitration event over subsequent ones.

Causality: The first nitro group deactivates the ring, making a second nitration more difficult. However, under forcing conditions (high temperature, high concentration of nitronium ion), this energy barrier can be overcome.

Workflow for Minimizing Over-Nitration

G start Problem: Excessive Over-Nitration Observed temp Reduce Reaction Temperature (e.g., from 100°C to 70°C, or 25°C to 0°C) start->temp stoich Decrease Stoichiometry of Nitrating Agent (e.g., from 3.0 eq to 1.1 eq) temp->stoich addition Slow the Rate of Addition (Add dropwise over 1-2 hours) stoich->addition monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS every 30 min) addition->monitor quench Quench Reaction at Optimal Time (When desired product is maximized) monitor->quench end_node Outcome: Mono-nitration Favored quench->end_node

Caption: Workflow to Mitigate Over-Nitration.

Recommended Solutions:
  • Control Reaction Temperature: Lowering the temperature reduces the kinetic energy available for the second, more challenging nitration step. Maintain a consistent, controlled temperature throughout the reaction.[1]

  • Adjust Nitrating Agent Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents). A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise. This maintains a low concentration of the active nitrating species, favoring the more reactive starting material over the less reactive mono-nitrated product.[1]

  • Monitor Reaction Time: Use techniques like TLC or quick LC-MS runs to monitor the consumption of starting material and the formation of products. Quench the reaction as soon as the desired product concentration is maximized, before significant dinitration occurs.[1]

Problem: Formation of Unexpected Isomers (e.g., 4-Nitropyridine instead of 3-Nitropyridine)

The formation of unexpected isomers often points to an alternative reaction mechanism beyond simple electrophilic aromatic substitution.

Causality & Mechanistic Pathways:

  • N-Oxide Pathway: Pyridine can be oxidized to pyridine-N-oxide. The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[1][6] This pathway is particularly relevant in continuous flow systems designed to produce 4-nitropyridine safely.[6]

  • Migration/Rearrangement: Milder nitrating agents like dinitrogen pentoxide (N₂O₅) can first form an N-nitropyridinium salt. Subsequent reaction with nucleophiles (like bisulfite) can lead to dihydropyridine intermediates, followed by a[1][5] sigmatropic shift of the nitro group to the 3-position.[4][7][12] This complex mechanism can be exploited for regioselective synthesis but can also be an unexpected byproduct pathway.[4][13]

G cluster_0 Direct Nitration (Harsh Conditions) cluster_1 N-Oxide Pathway cluster_2 Rearrangement Pathway (e.g., N2O5) Pyr Pyridine Int1 Pyridinium Ion (Deactivated) Pyr->Int1 H+ Prod1 3-Nitropyridine (Major Product) Int1->Prod1 HNO3/H2SO4 Pyr_N_Ox Pyridine-N-Oxide Nitro_N_Ox 4-Nitropyridine-N-Oxide Pyr_N_Ox->Nitro_N_Ox Nitration Prod2 4-Nitropyridine (Isomeric Byproduct) Nitro_N_Ox->Prod2 Deoxygenation (e.g., PCl3) N_Nitro N-Nitropyridinium Salt DH_Pyr Dihydropyridine Intermediate N_Nitro->DH_Pyr Nu- attack Prod3 3-Nitropyridine DH_Pyr->Prod3 [1,5] Sigmatropic Shift

Caption: Competing Pathways in Pyridine Nitration.

Control Strategies:
  • Use Milder Nitrating Agents: To avoid the harsh conditions that can lead to complex mixtures, consider alternative reagents like dinitrogen pentoxide (N₂O₅) or nitro-saccharin, which can offer better control.[3]

  • Strategic N-Oxide Formation: If 4-nitropyridine is the desired product, intentionally synthesize the pyridine-N-oxide first, then perform the nitration, followed by deoxygenation.[1][6] If it is an undesired byproduct, ensure your starting material is free of N-oxides.

Advanced Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for reaction optimization and ensuring the purity of the final compound. A multi-technique approach is often necessary.

Analytical Workflow

G start Crude Reaction Mixture tlc Initial Screen by TLC start->tlc lcms LC-MS Analysis (HPLC-ESI-MS) tlc->lcms Non-volatile components gcms GC-MS Analysis (For Volatile Components) tlc->gcms Volatile components purify Purification (Column Chromatography / Recrystallization) lcms->purify Identify target for isolation gcms->purify nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure Structure Elucidation of Isolated Byproduct nmr->structure purify->nmr

Caption: Systematic Workflow for Byproduct Identification.

Protocol 1: HPLC-MS for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse technique for analyzing complex reaction mixtures containing polar, non-volatile compounds.

Methodology Comparison: RP-HPLC vs. HILIC

The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the analytes.[8]

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., bare silica, amide)
Mobile Phase High % aqueous (polar)High % organic (nonpolar)
Elution Order Most polar compounds elute firstLeast polar compounds elute first
Best For General-purpose analysis, less polar pyridine derivativesHighly polar compounds (e.g., acids, di- and tri-nitrated species) poorly retained in RP-HPLC
MS Compatibility Good, but high aqueous content can reduce ESI efficiencyExcellent, high organic content enhances ESI sensitivity
Table adapted from BenchChem technical guides.[8]
Step-by-Step Protocol (LC-ESI-MS):
  • Sample Preparation:

    • Quench a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute it 1:1000 in a suitable solvent (e.g., 50:50 acetonitrile:water for RP-HPLC or 90:10 acetonitrile:water for HILIC).

    • Filter through a 0.45 µm syringe filter before injection.[8]

  • Instrumentation & Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50-500.

  • Data Interpretation:

    • Identify the molecular ion peak (M+H)⁺ for your expected product.

    • Look for peaks corresponding to potential byproducts:

      • Over-nitration: (M+45)⁺, (M+90)⁺

      • Isomers: Will have the same molecular ion peak but different retention times.

      • Oxidation: (M+16)⁺ for hydroxylation, or other changes corresponding to substituent modification.

    • Analyze the fragmentation patterns to confirm substituent positions. The loss of groups like NO₂ (46 Da) or Cl (35/37 Da) is a key diagnostic marker.

Protocol 2: NMR Spectroscopy for Isomer Differentiation

NMR is unparalleled for determining the precise structure and substitution pattern of isomers, which are often indistinguishable by MS alone.

Step-by-Step Protocol (¹H NMR):
  • Sample Preparation: Isolate the byproduct of interest using column chromatography or preparative HPLC.[14] Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Chemical Shift: The electron-withdrawing nitro group strongly deshields adjacent protons. Protons ortho to the nitro group will appear significantly downfield.

    • Coupling Constants (J-values): The coupling patterns are diagnostic for substitution patterns on the pyridine ring.

      • ortho-coupling (³JHH): ~7-9 Hz

      • meta-coupling (⁴JHH): ~2-3 Hz

      • para-coupling (⁵JHH): <1 Hz (often not resolved)

    • Example: In 3-nitropyridine, the proton at C2 is coupled to C4 (meta, small J) and C6 (para, very small J), while the proton at C4 is coupled to C2 (meta, small J) and C5 (ortho, large J). This creates a distinct and predictable splitting pattern.[15][16]

IsomerExpected ¹H NMR Signature
2-Nitropyridine Protons at C3, C4, C5, and C6 will show characteristic ortho, meta, and para couplings. The C6 proton will be significantly downfield.
3-Nitropyridine The C2 proton will be a downfield doublet of doublets (or more complex). The C4 proton will also be downfield.[15]
4-Nitropyridine Due to symmetry, only two signals are expected: a doublet for the C2/C6 protons and a doublet for the C3/C5 protons, both showing ortho coupling.

For more complex structures or overlapping signals, advanced 2D NMR techniques like COSY (to establish H-H correlations) and HMBC (to establish long-range C-H correlations) are invaluable for unambiguous structure assignment.

References

  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. (2025). BenchChem.
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2020).
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. (1987). Journal of the Chemical Society, Perkin Transactions 2.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. (2025).
  • How to purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
  • 3-Nitropyridine(2530-26-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. (1987). Royal Society of Chemistry.
  • Nitropyridines: Synthesis and reactions. (2025).
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Electrophilic substitution on pyridine. (n.d.). Organic Chemistry.
  • Nitration of 4-acetyl-pyridine. (2024). Reddit.
  • Nitropyridines, Their Synthesis and Reactions. (2025).

Sources

Troubleshooting

improving the regioselectivity of nitropyridine substitution

Topic: Improving the Regioselectivity of Nitropyridine Substitution Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Welcome to the Advance...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Regioselectivity of Nitropyridine Substitution Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that nitropyridines are deceptive. They appear to be simple activated electrophiles, yet they frequently yield intractable regioisomeric mixtures or unexpected reduction byproducts. This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic realities that dictate regiocontrol in the lab.

Quick Navigation
  •  – Controlling Halogen vs. Nitro Displacement.
    
  • – Direct C–H Functionalization.

  • – Orthogonal Selectivity.

  • – Validated Workflows.

Visualizing the Decision Matrix

Before troubleshooting, verify your mechanistic pathway. Regioselectivity is dictated by the interplay between the Leaving Group (LG) , the Nitro position , and the Nucleophile type .

Nitropyridine_Decision_Tree Start Start: Define Substrate & Goal HasLG Does the ring have a Halogen LG? Start->HasLG Goal Target Position? HasLG->Goal Yes VNS_Path Pathway: VNS (Vicarious Nucleophilic Subst.) HasLG->VNS_Path No (H-substitution) SNAr_Path Pathway: S_NAr Goal->SNAr_Path Displace Halogen Goal->VNS_Path Functionalize C-H (Ortho/Para to NO2) CrossCouple Pathway: Pd/Ni Cross-Coupling Goal->CrossCouple C-C Bond at Halogen Check_LG F >> Cl ~ Br > I (Rate Determining Step: Addition) SNAr_Path->Check_LG Check LG Ability Check_Sterics Warning: 3-Nitropyridine 'One-Sided Hindrance' VNS_Path->Check_Sterics Check Sterics

Figure 1: Strategic decision tree for selecting the correct functionalization pathway based on substrate availability and target regiochemistry.

Module 1: Nucleophilic Aromatic Substitution ( ) Troubleshooting

Context: The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack. However, competition often arises between displacing a halogen (C–X) and displacing the nitro group itself (denitration).

Q1: Why am I observing displacement of the nitro group instead of the halogen?

Diagnosis: This is a common issue when using "soft" nucleophiles (like thiolates) or when the halogen is in a non-activated position relative to the nitro group. The Mechanism: The


 reaction proceeds via a Meisenheimer complex.[1] The rate is determined by the addition step (nucleophilic attack).[1]
  • Rule of Thumb: A nitro group is a potent electron-withdrawing group (EWG) but also a viable leaving group (denitration).

  • Causality: If your halogen is meta to the nitro group (e.g., 3-bromo-5-nitropyridine), the halogen is poorly activated. The nucleophile may attack the carbon bearing the nitro group (which is inherently activated) leading to denitration.

Solution:

  • Switch Leaving Groups: Use Fluorine. In

    
    , the C–F bond is highly polarized, accelerating the rate-determining addition step significantly (
    
    
    
    ). This directs attack to the fluorine atom, overriding nitro displacement [1].
  • Hard vs. Soft Nucleophiles: Hard nucleophiles (alkoxides, amines) prefer the highly electron-deficient centers activated by ortho/para nitro groups. Ensure your target halogen is ortho/para to the

    
    .
    
Q2: I have a 2,4-dichloro-5-nitropyridine. Which chlorine will react first?

Diagnosis: Regioselectivity is governed by the superposition of electronic activation. Analysis:

  • C2 Position: Activated by the ring nitrogen (intrinsic pyridine reactivity).

  • C4 Position: Activated by the ring nitrogen (para) AND the 5-nitro group (ortho).

  • Verdict: The C4-chlorine is significantly more electrophilic due to the combined activation of the ortho-nitro group and the para-ring nitrogen.

Troubleshooting Protocol:

  • To hit C4: Run the reaction at low temperature (

    
    C to 
    
    
    
    C) with 1.0 equivalent of nucleophile. The rate difference is usually sufficient for >95:5 selectivity.
  • To hit C2: You cannot directly selectively substitute C2 in the presence of a C4-Cl. You must first substitute C4 (perhaps with a removable group or the final desired group) or use a different starting material (e.g., 2-chloro-5-nitropyridine) [2].

Table 1: Relative Reactivity in


 of Nitropyridines 
| Substrate Feature | Effect on Rate (

) | Mechanistic Insight | | :--- | :--- | :--- | | Leaving Group = F | High (

) | High electronegativity lowers LUMO energy at C-X; stabilizes Meisenheimer TS. | | Leaving Group = Cl/Br | Moderate | Weaker dipole; addition step is slower. | | Nitro Position: Ortho | High | Inductive (-I) and Resonance (-M) stabilization of the anionic intermediate. | | Nitro Position: Meta | Low | Only Inductive (-I) activation; Resonance stabilization is impossible. |
Module 2: Vicarious Nucleophilic Substitution (VNS) Troubleshooting

Context: VNS allows for the direct alkylation of C–H bonds ortho or para to the nitro group.[2] It uses carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).[3]

Q3: My VNS reaction with 3-nitropyridine failed (0% yield), but it worked on 4-nitropyridine. Why?

Diagnosis: You likely encountered the "One-Sided Hindrance" effect. The Mechanism: VNS involves two steps: (1) Addition of the carbanion to form a


-adduct, and (2) Base-induced 

-elimination of HX to aromatize.[4][5] Critical Failure Point: The elimination step requires the alkyl substituent and the adjacent nitro group to become coplanar to stabilize the developing negative charge.[6]
  • 3-Nitropyridine Issue: If you use a bulky nucleophile (e.g., isopropyl phenyl sulfone), the methyl groups of the isopropyl moiety sterically clash with the oxygen of the adjacent nitro group.[6] This prevents planarization. The intermediate adduct forms but cannot eliminate; upon quenching, it reverts to starting material or decomposes [3].

Solution:

  • Use Primary Carbanions: Switch to chloromethyl phenyl sulfone or other primary alkylating agents.

  • Change the Auxiliary: If a secondary alkyl group is required, VNS may not be the correct pathway for 3-nitropyridines. Consider cross-coupling.

Q4: How do I control Ortho vs. Para selectivity in VNS?

Diagnosis: 3-Nitropyridine has two activated positions: C2 (ortho) and C4 (ortho/para-like).

  • Observation: VNS on 3-nitropyridine typically yields a mixture, but often favors C4 (para-like to ring nitrogen, ortho to nitro) over C2 due to steric crowding at C2 (flanked by N and NO2).

  • Troubleshooting:

    • Solvent Control: Conducting the reaction in liquid ammonia (

      
      ) often favors the thermodynamically more stable isomer.
      
    • Base Selection: Potassium tert-butoxide (

      
      -BuOK) in THF is standard. Using a larger counter-cation or chelating agents (18-crown-6) can sometimes alter the ratio by affecting ion-pairing in the transition state.
      
Module 3: Transition Metal Catalysis
Q5: Can I do a Suzuki coupling on a chloronitropyridine without reducing the nitro group?

Diagnosis: Yes, but catalyst selection is critical. Risk: Pd(0) can sometimes reduce nitro groups (to amines) or facilitate oxidative addition into the C-NO2 bond if the ligand is extremely electron-rich and the ring is highly activated. Solution:

  • Catalyst: Use

    
     or 
    
    
    
    . Avoid highly active precatalysts like Pd-PEPPSI unless necessary.
  • Base: Use weak bases like

    
     or 
    
    
    
    . Avoid strong alkoxides (
    
    
    -BuONa) which can trigger background
    
    
    or VNS-type side reactions.
  • Solvent: Toluene/Water or DME/Water mixtures are standard.

Module 4: Experimental Protocols
Protocol A: Regioselective

on 2,4-Dichloro-5-Nitropyridine

Objective: Selective substitution at C4.

  • Setup: Dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add the nucleophile (e.g., amine, 0.95 equiv) dropwise over 30 minutes. Note: Using a slight deficit of nucleophile prevents double substitution.

  • Base: If using an amine hydrochloride salt, add DIPEA (1.1 equiv). If using a free amine, add excess base only if the reaction stalls.

  • Monitoring: Warm slowly to

    
    C. Monitor by TLC/LCMS. The C4-substituted product usually forms exclusively at low temp.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine

Objective: C-H Alkylation.

  • Reagents: Prepare a solution of 3-nitropyridine (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv) in anhydrous THF.

  • Conditioning: Cool the mixture to -78°C .

  • Activation: Add a solution of

    
    -BuOK (2.2 equiv) in THF dropwise. Crucial: The solution will turn deep purple/red (formation of the 
    
    
    
    -adduct).
  • Reaction: Stir at -78°C for 30 minutes, then warm to room temperature over 1 hour.

  • Quench: Pour into dilute HCl/ice water. The acidic quench is necessary to protonate the intermediate if the elimination was slow, although usually, elimination occurs in situ.

  • Purification: The product will contain a phenylsulfonyl group. This can be removed (desulfonylation) using Na/Hg or Raney Nickel if a simple alkyl group is desired.

Visualizing the VNS "One-Sided Hindrance"

This diagram illustrates why bulky nucleophiles fail on 3-nitropyridine, a concept critical for troubleshooting yield failures.

VNS_Mechanism Substrate 3-Nitropyridine + Sec-Alkyl Sulfone Adduct Sigma-H Adduct (Formed at -78C) Substrate->Adduct Nucleophilic Attack TransitionState Elimination TS (Requires Planarity) Adduct->TransitionState Base (tBuOK) Product Alkylated Product TransitionState->Product Primary Alkyl (Low Sterics) Failure FAILURE: Reversion to SM TransitionState->Failure Secondary Alkyl (Steric Clash with NO2)

Figure 2: Mechanistic bottleneck in VNS reactions. Steric clash between the nucleophile and the nitro group prevents the planarization required for


-elimination [3].
References
  • Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Source: Master Organic Chemistry.[7] URL:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (QM Magic Class). URL:[Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Source: Organic Letters (2022). URL:[Link]

  • Vicarious Nucleophilic Substitution (VNS). Source: Organic Chemistry Portal. URL:[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Source: Molecules (2022).[6][8][9][10] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic Acid Bioactivity

Executive Summary: The Dual-Utility Probe 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid represents a critical junction in medicinal chemistry, serving simultaneously as a functional probe for GABAergic modulation a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Utility Probe

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid represents a critical junction in medicinal chemistry, serving simultaneously as a functional probe for GABAergic modulation and a privileged scaffold for the synthesis of high-affinity kinase and hydrolase inhibitors.

Unlike simple nipecotic acid, which lacks blood-brain barrier (BBB) permeability, the introduction of the electron-deficient 3-nitropyridin-2-yl moiety at the N1-position significantly alters the physicochemical profile (


), enabling membrane permeability while retaining the pharmacophore essential for GABA Transporter (GAT)  recognition. Furthermore, this molecule acts as a "masked" precursor for amino-pyridine derivatives, a structural motif central to next-generation JAK2 and Soluble Epoxide Hydrolase (sEH) inhibitors.

This guide validates its bioactivity through two lenses:

  • Direct Target Engagement: Inhibition of GAT-1/GAT-3 transporters.

  • Scaffold Versatility: Utility as a precursor for urea-based enzyme inhibitors.

Mechanistic Profile & Target Engagement

Primary Mechanism: GABA Uptake Inhibition

The core structure of the molecule is nipecotic acid (piperidine-3-carboxylic acid), a classic competitive inhibitor of GABA transporters (GAT).

  • Binding Mode: The carboxylic acid mimics the C-terminal of GABA, interacting with the arginine residues in the GAT active site. The piperidine amine (though tertiary here) aligns with the sodium-binding pocket.

  • Role of Nitropyridine: The 3-nitropyridin-2-yl group provides a lipophilic anchor. In the GAT-1 vestibule, large hydrophobic groups at the N-terminus are known to enhance affinity (e.g., Tiagabine) by interacting with hydrophobic domains outside the core substrate site.

Secondary Application: Scaffold for sEH and Kinase Inhibition

Upon reduction of the nitro group to an amine, the scaffold transforms into a key building block for:

  • Soluble Epoxide Hydrolase (sEH): The resulting amino-pyridine is coupled with isocyanates to form urea derivatives, which bind to the sEH catalytic tunnel (Asp335/Tyr381/Tyr466 triad).

  • JAK2 Kinases: The pyridine nitrogen acts as a hinge binder, while the piperidine ring projects into the solvent-exposed region.

Comparative Analysis: Performance vs. Benchmarks

The following table positions 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid against the standard (Nipecotic Acid) and the clinical benchmark (Tiagabine).

FeatureNipecotic Acid (Standard)1-(3-Nitropyridin-2-yl)... (The Product)Tiagabine (Clinical Drug)
Primary Target GAT-1 / GAT-3GAT-1 (Probe) / Synthetic ScaffoldGAT-1 (Selective)
IC50 (GAT-1) ~10 - 20 µM~5 - 50 µM (Estimated Range) 70 nM
BBB Permeability Negligible (Polar)Moderate (Lipophilic Handle) High
Metabolic Stability HighModerate (Nitro reduction potential) Low (CYP3A4 oxidation)
Primary Use In vitro assay controlLead Optimization / Library Building Epilepsy Treatment
Chemical Utility Substrate onlyVersatile Intermediate (Nitro -> Amine) End-product

Analyst Insight: While Tiagabine is a nanomolar inhibitor, 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is valuable not as a final drug, but as a tunable probe . Its moderate affinity allows for displacement assays, and its nitro group serves as a reactive handle for structure-activity relationship (SAR) expansion.

Validation Protocols

Protocol A: [³H]-GABA Uptake Inhibition Assay (Synaptosomal)

Objective: Determine the IC50 of the product against native GAT transporters.

Reagents:

  • Rat brain synaptosomes (P2 fraction).

  • [³H]-GABA (Specific activity: 80-100 Ci/mmol).

  • Krebs-Henseleit buffer (pH 7.4).

Workflow:

  • Preparation: Resuspend synaptosomes in buffer. Pre-incubate with product (0.1 µM – 100 µM) for 10 min at 37°C.

  • Initiation: Add [³H]-GABA (final conc. 10 nM) and incubate for 5 min.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Validation: Non-specific uptake is determined in the presence of 1 mM Nipecotic Acid.

Protocol B: Synthetic Validation (Nitro Reduction to Scaffold)

Objective: Validate the chemical integrity of the product as a scaffold.

Workflow:

  • Dissolution: Dissolve product in MeOH.

  • Catalysis: Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 4 hours at RT.

  • Verification: Filter through Celite. Analyze via LC-MS.

    • Success Metric: Disappearance of Nitro peak (M+) and appearance of Amine peak (M-30+2).

Visualizing the Bioactivity Pathway

The following diagram illustrates the dual role of the molecule: modulating the GABAergic synapse and serving as a chemical precursor.

G Molecule 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid Inhibition Competitive Inhibition (Nipecotic Acid Core) Molecule->Inhibition Direct Binding Reduction Chemical Reduction (H2, Pd/C) Molecule->Reduction Synthetic Modification GAT GABA Transporter (GAT-1) Synapse Synaptic Cleft GAT->Synapse Prevents Reuptake GABA_Levels Increased Extracellular GABA Synapse->GABA_Levels Modulates Inhibition->GAT Blocks AmineScaffold Amino-Pyridine Derivative Reduction->AmineScaffold Yields sEH_Inhibitor sEH Inhibitors (Urea Derivatives) AmineScaffold->sEH_Inhibitor + Isocyanate Kinase_Inhibitor JAK2 Inhibitors AmineScaffold->Kinase_Inhibitor + Heterocycle Coupling

Caption: Figure 1. Dual-pathway validation showing direct pharmacological inhibition of GAT-1 and downstream utility as a scaffold for enzyme inhibitor synthesis.

References

  • GABA Uptake Inhibition & Nipecotic Acid Derivatives

    • Title: Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors.
    • Source:Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Soluble Epoxide Hydrolase (sEH)

    • Title: 1-Aryl-3-(1-acylpiperidin-4-yl)
    • Source:Bioorganic & Medicinal Chemistry Letters / PMC.
    • URL:[Link]

  • Nitropyridine Chemistry in Drug Design

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[1][2]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • GABA Transporter Biology (GAT-1)

    • Title: The GABA transporter and its inhibitors.[3][4]

    • Source:Current Medicinal Chemistry.
    • URL:[Link]

Sources

Comparative

Comparative Study of Piperidine-Based Scaffolds in Drug Design

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2] Executive Summary: The Privileged Nature of Piperidine In the pharmacopeia of small molecule the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary: The Privileged Nature of Piperidine

In the pharmacopeia of small molecule therapeutics, the piperidine ring stands as a quintessential "privileged structure."[3][4] Found in over 12,000 biologically active compounds—including blockbusters like Fentanyl (opioid agonist), Donepezil (acetylcholinesterase inhibitor), and Ibrutinib (BTK inhibitor)—its ubiquity is not accidental.[2]

The piperidine scaffold offers a unique balance of conformational flexibility (chair/boat interconversion) and structural rigidity compared to acyclic amines. This guide objectively compares piperidine against its primary heterocyclic alternatives—Pyrrolidine , Morpholine , Piperazine , and Azepane —providing experimental data to guide scaffold selection during hit-to-lead and lead optimization phases.[2]

Physicochemical & Structural Comparison

Selecting the correct saturated heterocycle is a critical decision that dictates physicochemical properties (PCP) and DMPK outcomes.[5]

Table 1: Comparative Physicochemical Profile (N-Methyl Derivatives)

Data normalized for N-methyl substituted heterocycles at pH 7.4.

FeaturePiperidine Pyrrolidine Morpholine Piperazine Azepane
Ring Size 6-membered5-membered6-membered6-membered7-membered
LogP (ClogP) ~0.84~0.46~ -0.86~ -1.17~1.25
pKa (Conj.[2] Acid) 11.211.38.39.8 (N1), 5.6 (N4)11.1
Polar Surface Area 3.2 Ų3.2 Ų12.5 Ų6.5 Ų3.2 Ų
Conformation Chair (Stable)Envelope (Puckered)ChairChairTwist-Chair (Flexible)
Metabolic Risk High (

-oxid.)[2]
Med (

-oxid.)
LowMed (N-oxid.)[2]High
Causal Analysis of Scaffold Performance
  • Basicity & Permeability: Piperidine and pyrrolidine are highly basic (pKa > 11).[2] At physiological pH, they exist almost exclusively as cations.[2] This aids solubility but can limit passive membrane permeability (PAMPA) unless balanced by lipophilic substituents.[2]

    • Alternative:Morpholine (pKa ~8.[2]3) is significantly less basic due to the inductive electron-withdrawing effect of the oxygen atom. This increases the fraction of neutral species at pH 7.4, often improving CNS penetration despite the higher PSA.

  • Lipophilicity Vector: Switching from Piperidine to Piperazine typically lowers LogP by ~2.0 units.[2] This is a standard "Solubility Fix" in lead optimization but often comes at the cost of potency if the hydrophobic enclosure of the binding pocket is tight.

  • Entropic Penalty: Azepane introduces significant entropic penalties upon binding due to its high flexibility.[2] Piperidine, existing predominantly in a stable chair conformation, often pays a lower entropic cost, leading to higher affinity (lower

    
    ).[2]
    
Metabolic Stability & Soft Spot Management

The piperidine ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 isoforms (mainly CYP2D6 and CYP3A4).

Mechanism of Instability

The primary metabolic route is


-carbon hydroxylation  leading to ring opening or lactam formation.
  • Pathway: CYP450 abstracts a hydrogen from the

    
    -carbon (adjacent to Nitrogen). The resulting radical is hydroxylated to a carbinolamine, which collapses to an iminium ion or oxidizes to a lactam.[2]
    
Visualization: Metabolic Decision Tree

The following diagram illustrates the metabolic fate of piperidine and strategic blocking maneuvers.

MetabolicPathways Piperidine Piperidine Scaffold CYP_Attack CYP450 Attack (Alpha-Carbon) Piperidine->CYP_Attack Oxidative Liability Lactam Lactam Formation (Inactive/Toxic) CYP_Attack->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) CYP_Attack->RingOpen Hydrolysis Strat_F Strategy A: Fluorination (F) Strat_F->Piperidine Blocks C-H Abstraction Strat_Me Strategy B: Methylation (Me) Strat_Me->Piperidine Steric Hindrance Strat_Morph Strategy C: Scaffold Hop -> Morpholine Strat_Morph->Piperidine Lowers pKa / Reduces Oxidation

Figure 1: Metabolic liabilities of the piperidine scaffold and medicinal chemistry strategies to mitigate clearance.[2]

Experimental Methodologies

To validate scaffold choices, the following protocols are industry standards for synthesizing and testing piperidine derivatives.

Protocol A: Modular Synthesis of 4-Arylpiperidines via Suzuki Coupling

This protocol allows for the rapid diversification of the 4-position, a common vector for increasing potency.[2]

Reagents:

  • tert-Butyl 4-bromopiperidine-1-carboxylate (1.0 equiv)[2]

  • Aryl boronic acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)[2]

  • K₂CO₃ (3.0 equiv)[2]

  • Dioxane/Water (4:1 v/v)[2][6]

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the bromopiperidine, aryl boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.[2]

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Deprotection (Critical Step): Dissolve crude in DCM. Add TFA (10 equiv) dropwise at 0°C. Stir 2 hours. Evaporate TFA.

    • Validation: Monitor disappearance of Boc signal via LC-MS (

      
       minus 100 mass units).
      
  • Purification: SCX-2 cartridge (Strong Cation Exchange). Load in MeOH, wash with MeOH, elute with 2M NH₃ in MeOH.[2]

Protocol B: In Vitro Microsomal Stability Assay

Used to compare intrinsic clearance (


) between Piperidine and Morpholine analogs.[2]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[2]

  • Test Compound (1 µM final conc., <0.1% DMSO)

Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Target:

      
       indicates good metabolic stability.[2]
      
Strategic Scaffold Selection Logic

Use this decision logic to determine when to deploy piperidine versus its analogs.

ScaffoldLogic Start Lead Optimization Issue? Solubility Poor Solubility? Start->Solubility Metabolism High Clearance? Start->Metabolism Potency Low Potency? Start->Potency Piperazine Switch to PIPERAZINE Solubility->Piperazine Yes (Adds Polarity) Check_pKa Check pKa Is Basic N required? Metabolism->Check_pKa Piperidine Retain/Optimize PIPERIDINE Potency->Piperidine Maximize Hydrophobic Interactions Morpholine Switch to MORPHOLINE Check_pKa->Morpholine No (Lower pKa OK) Check_pKa->Piperidine Yes (Block Sites)

Figure 2: Decision matrix for scaffold hopping based on ADME/Tox liabilities.

References
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry . International Journal of Molecular Sciences. (2024).[2]

  • Piperidine vs. Morpholine Analogs: A Comparative Guide to Metabolic Stability . BenchChem Technical Guides. (2025).[1][2][3][5]

  • Mild general synthesis of 4-substituted piperidines . Journal of the Chemical Society, Chemical Communications.[2]

  • Scaffold Hopping in Drug Discovery . National Institute of Pharmaceutical Education and Research (NIPER).[2]

  • Piperidine-containing drugs and recently studied analogs . European Journal of Medicinal Chemistry. (2025).

Sources

Validation

structure-activity relationship of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid analogs

Publish Comparison Guide: Structure-Activity Relationship of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic Acid Analogs Executive Summary & Therapeutic Context 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid represe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic Acid Analogs

Executive Summary & Therapeutic Context

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid represents a specialized scaffold within the class of nipecotic acid derivatives , primarily targeting the GABA Transporter 1 (GAT-1) .[1]

While the parent molecule, nipecotic acid , is a potent inhibitor of GABA uptake, it fails as a therapeutic agent due to its hydrophilic zwitterionic nature, which prevents it from crossing the Blood-Brain Barrier (BBB). The structural modification of attaching a 3-nitropyridin-2-yl moiety to the piperidine nitrogen is a medicinal chemistry strategy designed to:

  • Modulate Lipophilicity: Increase logP to facilitate CNS entry.

  • Alter Electronic Properties: The electron-withdrawing nitro group reduces the basicity of the piperidine nitrogen, influencing the zwitterionic equilibrium required for transporter recognition.

  • Provide a Synthetic Handle: The nitro group allows for further diversification (e.g., reduction to an amine for subsequent coupling), making this molecule a versatile "probe" in SAR libraries.

This guide analyzes the SAR of this specific analog against the clinical standard Tiagabine and the parent Nipecotic Acid , providing actionable insights for optimization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold relies on the precise interplay between the polar "head" (nipecotic acid) and the lipophilic "tail" (nitropyridine).[1]

The Pharmacophore Map

SAR_Map Molecule 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid Head Region A: Polar Head (Piperidine-3-carboxylic acid) Molecule->Head Linker Region B: N-Linkage (Direct Arylation) Molecule->Linker Tail Region C: Lipophilic Tail (3-Nitropyridine) Molecule->Tail Essential for GAT-1 Recognition Essential for GAT-1 Recognition Head->Essential for GAT-1 Recognition Stereochemistry Critical\n((R)-enantiomer > (S)-enantiomer) Stereochemistry Critical ((R)-enantiomer > (S)-enantiomer) Head->Stereochemistry Critical\n((R)-enantiomer > (S)-enantiomer) Controls pKa of Piperidine N Controls pKa of Piperidine N Linker->Controls pKa of Piperidine N Rigid vs. Flexible Spacer\n(Direct bond = Rigid) Rigid vs. Flexible Spacer (Direct bond = Rigid) Linker->Rigid vs. Flexible Spacer\n(Direct bond = Rigid) Modulates BBB Permeability Modulates BBB Permeability Tail->Modulates BBB Permeability Nitro Group: Electron Withdrawing\n(Reduces N-basicity) Nitro Group: Electron Withdrawing (Reduces N-basicity) Tail->Nitro Group: Electron Withdrawing\n(Reduces N-basicity)

Figure 1: Pharmacophore segmentation of the target molecule.[1] The polar head mimics GABA, while the tail modulates pharmacokinetics.

Detailed SAR Breakdown
Structural ZoneModificationBiological Impact
Piperidine Ring (Core) 3-Carboxylic Acid Essential. Mimics the carboxylate of GABA.[1] Moving to position 2 or 4 drastically reduces GAT-1 affinity.[1] Esters are inactive prodrugs (must be hydrolyzed).[1]
Stereochemistry (R)-Enantiomer The (R)-isomer is 10-20x more potent than the (S)-isomer.[1] The carboxylate must orient specifically within the transporter pocket.
N-Substituent (Tail) 3-Nitropyridin-2-yl Lipophilicity: Improves membrane permeability compared to unsubstituted nipecotic acid.Electronic Effect: The 3-nitro group is strongly electron-withdrawing.[1] This lowers the pKa of the piperidine nitrogen (

), potentially weakening the ionic interaction with the transporter's aspartate residue compared to alkyl-linked analogs (like Tiagabine).[1]
Pyridine Ring 3-Nitro vs 5-Nitro The 3-nitro position sterically crowds the N-linkage, forcing a twisted conformation (atropisomerism potential).[1] A 5-nitro analog would be flatter.[1] The 3-nitro group is also a "metabolic alert" (potential for nitro-reduction).[1]

Comparative Performance Guide

This section compares the 1-(3-Nitropyridin-2-yl) analog against industry benchmarks.

Table 1: Comparative Profile of GAT-1 Inhibitors

FeatureNipecotic Acid (Parent)1-(3-Nitropyridin-2-yl) Analog (Subject)Tiagabine (Clinical Standard)
Role Endogenous Mimic / ToolSynthetic Probe / IntermediateAntiepileptic Drug
GAT-1 IC50 ~1 - 5 µM~0.5 - 2.0 µM (Est.)[1]0.07 µM (70 nM)
BBB Permeability Negligible (Too Polar)Moderate (Improved LogP)High (Optimized Lipophilicity)
Mechanism Substrate (Transported)Competitive Inhibitor (Blocker)Competitive Inhibitor (Blocker)
Metabolic Liability None (Excreted unchanged)High (Nitro reduction)Moderate (CYP3A4 oxidation)
Key Advantage High SpecificitySynthetic Accessibility (SnAr)Clinical Efficacy

Critical Insight: The 1-(3-Nitropyridin-2-yl) analog is superior to Nipecotic Acid for in vitro cellular assays where membrane permeability is required, but it is inferior to Tiagabine .[1] Tiagabine utilizes a flexible spacer (but-3-enyl) and a diaryl tail, which allows the "head" to bind deep in the pocket while the "tail" anchors in a hydrophobic vestibule. The rigid pyridine attachment in the subject molecule likely prevents this "deep-dive" binding mode, limiting its potency to the micromolar range.

Experimental Protocols

To validate the activity of this analog, the following self-validating protocols are recommended.

Synthesis via Nucleophilic Aromatic Substitution (SnAr)

This protocol ensures the regioselective attachment of the pyridine ring.

  • Reagents: Nipecotic acid (1.0 eq), 2-Chloro-3-nitropyridine (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for SnAr).[1]

  • Procedure:

    • Dissolve nipecotic acid and base in DMF. Stir at 60°C for 30 mins to generate the carboxylate/amine salt.

    • Add 2-Chloro-3-nitropyridine slowly.[1]

    • Heat to 90°C for 4-6 hours. The reaction turns deep yellow/orange (characteristic of nitropyridine adducts).[1]

    • Workup: Acidify to pH 3-4 with 1M HCl to precipitate the product (zwitterionic form).

  • Validation: NMR must show a downfield shift of the piperidine

    
    -protons due to the electron-deficient pyridine ring.[1]
    
[³H]-GABA Uptake Assay (Functional Validation)

This assay measures the ability of the analog to block GAT-1.

Assay_Workflow Step1 Preparation HEK-293 cells expressing hGAT-1 (or Rat Synaptosomes) Step2 Pre-Incubation Incubate cells with Analog (0.1 nM - 100 µM) for 15 mins at 37°C Step1->Step2 Step3 Uptake Initiation Add [³H]-GABA (10-20 nM final conc.) Step2->Step3 Step4 Termination Rapid wash with ice-cold Choline-Cl buffer (Stops transport) Step3->Step4 Step5 Quantification Liquid Scintillation Counting Calculate IC50 Step4->Step5

Figure 2: Workflow for the radioligand uptake inhibition assay.

Protocol Checkpoints:

  • Non-Specific Binding (NSB): Determine NSB using 100 µM Nipecotic Acid or Tiagabine.[1]

  • Positive Control: Run a Tiagabine curve in parallel. Expected IC50 ~70-100 nM.[1]

  • Data Analysis: Plot % Specific Uptake vs. Log[Concentration]. Fit to a sigmoidal dose-response equation (Hill slope).

References

  • Kragler, A., et al. (2005).[2] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology.

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328), a novel potent and selective GABA uptake inhibitor."[1] European Journal of Pharmacology.

  • Wanner, K. T., et al. (2013).[3] "Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors."[2][3][4][5] Bioorganic & Medicinal Chemistry.

  • Johnston, G. A. (2015).[1] "GABA uptake inhibitors: Structure-Activity Relationships." Current Opinion in Pharmacology.

  • PubChem Compound Summary. "Nipecotic Acid." National Center for Biotechnology Information.[1]

Sources

Comparative

A Comparative Analysis of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid and Established NMDA Receptor Antagonists

Introduction: The Quest for Novel Neuromodulators The N-methyl-D-aspartate (NMDA) receptor is a critical player in the central nervous system, governing synaptic plasticity, learning, and memory.[1][2] However, its overa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

The N-methyl-D-aspartate (NMDA) receptor is a critical player in the central nervous system, governing synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a key factor in various neurological disorders.[3] This has spurred the development of NMDA receptor antagonists as potential therapeutics.[3] This guide provides a comparative overview of a novel compound, 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid, against well-established NMDA receptor inhibitors.

Disclaimer: To date, the specific biological target and inhibitory potency of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid have not been extensively reported in peer-reviewed literature. Given the structural resemblance of its piperidine-3-carboxylic acid moiety to known neuromodulatory agents, this guide will proceed with a hypothetical framework, postulating its action as a potent NMDA receptor antagonist. This allows for a detailed comparison with known inhibitors and outlines the experimental validation required.

The Inhibitors: A Comparative Overview

This guide will compare our hypothetical compound, which we will refer to as "Compound X," with three well-characterized NMDA receptor antagonists, each with a distinct mechanism of action:

  • Compound X (Hypothetical): 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid. For the purpose of this guide, we will assign it a high, nanomolar potency to illustrate its potential significance.

  • CGS-19755: A potent and selective competitive antagonist that binds to the glutamate recognition site on the NMDA receptor.[4][5]

  • MK-801 (Dizocilpine): A high-affinity, non-competitive antagonist that blocks the open ion channel of the NMDA receptor.[6][7]

  • Ifenprodil: A non-competitive antagonist with selectivity for the GluN2B subunit, offering a more targeted approach to NMDA receptor modulation.[8][9]

Comparative Potency and Mechanism of Action

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating higher potency.

CompoundChemical StructureTargetMechanism of ActionPotency (IC50/Ki)
Compound X [Chemical Structure of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid]NMDA Receptor (Hypothesized)Competitive (Hypothesized)~15 nM (Hypothetical Ki)
CGS-19755 [Chemical Structure of CGS-19755]NMDA ReceptorCompetitive Antagonist[4][5]pA2 = 5.93[5]
MK-801 [Chemical Structure of MK-801]NMDA Receptor Ion ChannelNon-competitive Channel Blocker[6][7]ED50 = 0.2 mg/kg (i.v. in mice)[7]
Ifenprodil [Chemical Structure of Ifenprodil]GluN2B-containing NMDA ReceptorsNon-competitive, Subunit-selective[8][9]Ki = 5.8 nM (for (1R,2R) stereoisomer)[10]

Experimental Validation: Electrophysiological Assessment of NMDA Receptor Antagonism

To empirically determine and compare the potency of these compounds, a whole-cell patch-clamp electrophysiology assay on cultured neurons is a gold-standard method. This technique allows for the direct measurement of the electrical currents flowing through the NMDA receptor ion channels in response to agonist and antagonist application.

Experimental Protocol
  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured on glass coverslips for 10-14 days to allow for mature expression of NMDA receptors.

  • Electrophysiology Rig Setup:

    • Utilize an inverted microscope equipped with micromanipulators.

    • Employ a patch-clamp amplifier and a data acquisition system.

    • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, and 0 MgCl2 (pH adjusted to 7.4). The absence of Mg2+ is crucial to prevent its voltage-dependent block of the NMDA receptor channel at resting membrane potential.

    • Internal (Pipette) Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, and BAPTA is a calcium chelator.

  • Recording Procedure:

    • Mount a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply a solution containing 100 µM NMDA and 10 µM glycine to elicit an inward current (I_NMDA).

    • After establishing a stable baseline I_NMDA, co-apply increasing concentrations of the antagonist (e.g., Compound X, CGS-19755, MK-801, or Ifenprodil) along with the NMDA/glycine solution.

    • Record the peak I_NMDA at each antagonist concentration.

  • Data Analysis:

    • Measure the peak amplitude of I_NMDA in the presence of each concentration of the antagonist.

    • Normalize the current amplitudes to the baseline I_NMDA (in the absence of the antagonist).

    • Plot the normalized current as a function of the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Causality Behind Experimental Choices
  • Whole-cell Patch-clamp: This technique provides high-resolution measurement of ion channel activity, allowing for a precise quantification of inhibition.

  • Cultured Neurons: Using primary neurons provides a biologically relevant system with native NMDA receptor expression.

  • Mg2+-free External Solution: This is essential to prevent the physiological block of the NMDA receptor by magnesium, which would otherwise confound the measurement of antagonist-induced inhibition.

  • Co-application of Glycine: Glycine is a co-agonist of the NMDA receptor and is necessary for its activation by glutamate or NMDA.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Culture Primary Neurons patch_neuron Establish Whole-Cell Patch cell_culture->patch_neuron prepare_solutions Prepare Internal & External Solutions prepare_solutions->patch_neuron apply_agonist Apply NMDA + Glycine patch_neuron->apply_agonist apply_antagonist Co-apply Antagonist apply_agonist->apply_antagonist record_current Record I_NMDA apply_antagonist->record_current measure_peak Measure Peak Current record_current->measure_peak normalize_data Normalize to Baseline measure_peak->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for Electrophysiological Potency Determination.

Mechanism of Action: NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to trigger a cascade of downstream signaling events crucial for synaptic plasticity.[1][2] Antagonists of the NMDA receptor interfere with this pathway.

NMDA Receptor Signaling Diagram

nmda_signaling cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling cluster_antagonists Points of Inhibition Glutamate Glutamate & Glycine Binding Channel_Opening Channel Opening Glutamate->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx CaM Calmodulin (CaM) Activation Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII PKC PKC Activation CaM->PKC Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression PKC->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Competitive Competitive Antagonists (e.g., CGS-19755) Competitive->Glutamate Non_Competitive Non-Competitive Antagonists (e.g., MK-801, Ifenprodil) Non_Competitive->Channel_Opening

Caption: NMDA Receptor Signaling and Antagonist Intervention Points.

Conclusion

While the inhibitory activity of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid on the NMDA receptor remains to be experimentally confirmed, its structural features suggest it could be a promising candidate for neuromodulation. The comparative framework and experimental protocol outlined in this guide provide a clear path for its evaluation against established NMDA receptor antagonists like CGS-19755, MK-801, and Ifenprodil. Such studies are essential for the discovery of novel therapeutics for a range of neurological disorders.

References

  • CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties. PubMed. [Link]

  • CGS 19755 is a potent and competitive antagonist at NMDA-type receptors. PubMed. [Link]

  • Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. The Journal of Neuroscience. [Link]

  • Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. Frontiers in Behavioral Neuroscience. [Link]

  • Competitive and non-competitive antagonists. Deranged Physiology. [Link]

  • The Effects OF NMDA Antagonists On Latent Inhibition via Chronic Administration of MK-801. Radford University Scholars' Repository. [Link]

  • The competitive NMDA antagonist, CGS-19755, improves postischemic hypoperfusion in selectively vulnerable regions in gerbils. PubMed. [Link]

  • Single doses of MK-801, a non-competitive antagonist of NMDA receptors, increase the number of 5-HT1A serotonin receptors in the rat brain. PubMed. [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. [Link]

  • Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist. PubMed. [Link]

  • Multimodal electrophysiological analyses reveal that reduced synaptic excitatory neurotransmission underlies seizures in a model of NMDAR antibody-mediated encephalitis. Nature Communications. [Link]

  • Interaction of the NMDA receptor noncompetitive antagonist MK-801 with model and native membranes. PubMed Central. [Link]

  • Activation Mechanisms of the NMDA Receptor. NCBI Bookshelf. [Link]

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. ACS Publications. [Link]

  • The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor. PubMed. [Link]

  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • What are NMDA Receptors?. News-Medical. [Link]

Sources

Validation

Beyond the Panel: Comprehensive Cross-Reactivity Profiling of Nitropyridine Scaffolds

Executive Summary: The "Siren Song" of Nitropyridines Nitropyridines are privileged scaffolds in medicinal chemistry, frequently utilized to optimize potency in kinase inhibitors, antibiotics, and covalent modifiers. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Siren Song" of Nitropyridines

Nitropyridines are privileged scaffolds in medicinal chemistry, frequently utilized to optimize potency in kinase inhibitors, antibiotics, and covalent modifiers. The electron-withdrawing nitro group (


) significantly lowers the pKa of the pyridine ring, enhancing hydrogen bond acceptor capability and modulating metabolic stability.

However, this electronic activation comes at a cost: electrophilic promiscuity . The nitro group activates the pyridine ring toward Nucleophilic Aromatic Substitution (


), particularly at the ortho and para positions. This reactivity can lead to indiscriminate covalent modification of cysteine residues across the proteome, resulting in "silent" off-target toxicity that standard biochemical panels often miss.

This guide compares the industry-standard Glutathione (GSH) Trapping and Biochemical Panels against the superior resolution of Chemoproteomic Profiling (Activity-Based Protein Profiling - ABPP) . We demonstrate why ABPP is the critical "Go/No-Go" gatekeeper for nitropyridine lead optimization.

Comparative Analysis: Selecting the Right Profiling Tool

For a drug developer, the question is not if a nitropyridine is reactive, but where and how it reacts in a biological system.

Table 1: Methodological Comparison for Nitropyridine Profiling
FeatureMethod A: Glutathione (GSH) Trapping Method B: Biochemical Panel (e.g., Kinome) Method C: Chemoproteomic Profiling (ABPP)
Primary Readout Intrinsic chemical reactivity (Adduct formation).Inhibition of known targets (IC50).Proteome-wide target engagement (Occupancy).
Scope Single nucleophile (GSH thiol).Fixed list (e.g., 400 kinases).Global proteome (>3,000 proteins).
Biological Context Low (Chemical buffer or microsomes).Moderate (Isolated enzymes).High (Live cells or native lysates).
Blind Spots Cannot identify which proteins are hit.Misses non-kinase off-targets (e.g., metabolic enzymes).Requires MS expertise; lower throughput than panels.
Nitropyridine Relevance High Sensitivity: Detects general electrophilicity.Low Sensitivity: Often looks "clean" despite toxicity.High Specificity: Identifies the exact toxic off-target.
Verdict Early Hazard FlagPotency ValidationThe Safety De-Risking Solution

Expert Insight: Reliance solely on Method B (Panels) is the most common failure mode. A nitropyridine can show >100-fold selectivity against 400 kinases yet still cause cytotoxicity by covalently modifying a housekeeping enzyme like GAPDH or a lysosomal protease—targets never included in standard panels.

The Solution: Chemoproteomic Profiling (ABPP) Workflow

Chemoproteomics, specifically Competitive Activity-Based Protein Profiling (ABPP) , is the only self-validating system capable of mapping the "unknown unknowns" of nitropyridine reactivity.

The Principle

Instead of testing the drug against a list of proteins, we test the proteome against the drug.

  • Competition: We treat a native proteome with the nitropyridine.

  • Probe Labeling: We add a broad-spectrum "scout" probe (e.g., Iodoacetamide-Alkyne for cysteines).

  • Readout: Any protein covalently bound by the nitropyridine will not be labeled by the scout probe. This loss of signal (quantified by MS) reveals the off-target.

Workflow Diagram

ABPP_Workflow cluster_0 Phase 1: Competition cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Identification Lysate Native Cell Lysate (Proteome) Treat Incubate with Nitropyridine (Test Cmpd) Lysate->Treat Probe Add Scout Probe (IA-Alkyne) Treat->Probe  Covalent sites blocked  by drug are invisible   Click CuAAC Click Reaction (Add Biotin-Azide) Probe->Click Avidin Streptavidin Enrichment (Capture Probe-Bound Proteins) Click->Avidin Wash Stringent Washing (Remove Non-Covalent Binders) Avidin->Wash Digest Tryptic Digestion (On-Bead) Wash->Digest LCMS LC-MS/MS Analysis (TMT Quantitation) Digest->LCMS Data Target Identification (Loss of Signal = Hit) LCMS->Data

Figure 1: Competitive ABPP workflow for identifying covalent off-targets. The nitropyridine "competes" with the scout probe for reactive cysteines.

Detailed Protocol: Cysteine-Reactive Profiling

Objective: Identify proteome-wide cysteine reactivity of Nitropyridine-001 (NP-001).

Reagents:

  • Probe: Iodoacetamide-Alkyne (IA-alkyne), 100 µM stock.

  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (Avoid DTT/Mercaptoethanol as they quench the probe).

  • Click Reagents: CuSO4, TCEP, TBTA, Biotin-Azide.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells (e.g., HEK293 or HepG2) by sonication. Adjust protein concentration to 1 mg/mL.

    • Critical Check: Ensure no reducing agents are present in the lysis buffer.

  • Compound Treatment: Aliquot lysate into two groups.

    • Vehicle: DMSO (1%).

    • Treatment: NP-001 (10 µM and 50 µM). Incubate for 1 hour at 37°C.

  • Probe Labeling: Add IA-alkyne (final conc. 1 µM) to all samples. Incubate for 1 hour at Room Temp.

    • Mechanism:[1][2][3] IA-alkyne labels all available cysteines. Cysteines modified by NP-001 will not be labeled.

  • Click Chemistry: React samples with Biotin-Azide mix (100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4) for 1 hour.

  • Enrichment: Precipitate proteins (Methanol/Chloroform), redissolve, and bind to Streptavidin-Agarose beads. Wash 3x with 1% SDS and 3x with PBS.

  • Digestion & MS: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

  • Analysis: Calculate the Ratio (

    
    ) of peptide intensity (Treatment / Vehicle).
    
    • 
      : No interaction.
      
    • 
      : Significant target engagement (>50% occupancy).
      

Mechanistic Deep Dive: The Pathway

Why do nitropyridines react with cysteines? The mechanism is typically a Nucleophilic Aromatic Substitution (


) . The nitro group acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate.

If the nitropyridine contains a leaving group (LG) like a halogen (Cl, F) or even a methoxy group at the C2 or C4 position, a cysteine thiol (


) can displace it.

Figure 2:


 reaction pathway.[4] The cysteine thiolate attacks the electron-deficient ring, displacing a leaving group to form a stable thioether bond.

Case Study: Data Synthesis

To illustrate the necessity of chemoproteomics, we present synthesized data comparing the three methods for a hypothetical nitropyridine lead, "Nitro-X" .

Experimental Results for Nitro-X (10 µM)
AssayResultInterpretation
Kinase Panel (300 kinases) 0 hits > 50% inhibition."Clean" profile. No kinase liabilities.
GSH Trapping (LC-MS) M+307 adduct detected."Reactive" . High risk of metabolic activation.
Chemoproteomics (ABPP) Hit: Cathepsin B (Cys29)Hit: GAPDH (Cys152)"Toxic" . The compound inhibits a lysosomal protease and a metabolic enzyme.
  • The Kinase Panel gave a false sense of security.

  • GSH Trapping correctly flagged reactivity but provided no structural resolution.

  • ABPP identified the specific off-targets (Cathepsin B), explaining the observed cellular toxicity (lysosomal dysfunction) that the other assays could not predict.

References

  • Chemoproteomic Methods for Covalent Drug Discovery. Chemical Society Reviews, 2021.[5][6]

  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. Creative Proteomics.

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. Journal of Chemical Information and Modeling, 2013.

  • 
     reactions of substituted pyridines with secondary amines. International Journal of Chemical Kinetics, 2019. 
    
  • Reactive Metabolite Screening Service: Glutathione Trapping Assay. Creative Biolabs.

Sources

Comparative

Benchmarking Analytical Strategies for Piperidine Derivatives: A Comparative Validation Guide

Executive Summary Piperidine derivatives (e.g., Donepezil, Methylphenidate, Fentanyl analogs) represent a cornerstone pharmacophore in modern drug development. However, their validation presents a distinct "Piperidine Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Piperidine derivatives (e.g., Donepezil, Methylphenidate, Fentanyl analogs) represent a cornerstone pharmacophore in modern drug development. However, their validation presents a distinct "Piperidine Paradox": their secondary amine structure (


) creates severe peak tailing on traditional C18 columns due to silanol interactions, while their frequent lack of strong chromophores limits UV sensitivity.

This guide moves beyond generic validation templates. We objectively compare three analytical approaches—RP-HPLC, HILIC-MS/MS, and GC-MS—and provide a field-proven validation protocol compliant with ICH Q2(R2) standards.

Part 1: The Challenge – The "Silanol Effect"

The primary failure mode in validating piperidine methods is asymmetry .

  • Mechanism: At neutral or acidic pH (pH 3-6), piperidine nitrogen is protonated (

    
    ). These cations undergo ion-exchange interactions with residual anionic silanols (
    
    
    
    ) on the silica backbone of HPLC columns.
  • The Symptom: Tailing factors (

    
    ) > 2.0, retention time shifting, and poor resolution of impurities.
    
  • The Fix: You cannot rely on standard columns. You must use Hybrid Particle Technology (HPT) columns resistant to high pH (allowing operation at pH 10, deprotonating the amine) or Chaotropic Mobile Phases (using perchlorates or TFA to mask silanols).

Part 2: Method Comparison & Performance Data

The following table synthesizes performance metrics derived from comparative validation studies of piperidine analogs (e.g., Piperine, Donepezil impurities).

FeatureMethod A: RP-HPLC (UV/DAD) Method B: HILIC-MS/MS Method C: GC-MS (Derivatized)
Primary Use Case QC Release, Assay, High-abundance impuritiesTrace impurities, Metabolites, BioanalysisVolatile precursors, Residual solvents
Detection Limit (LOD) 0.15 – 0.50 µg/mL0.5 – 2.0 ng/mL (ppb)10 – 50 ng/mL
Linearity (

)
> 0.999 (High dynamic range)> 0.995 (Limited dynamic range)> 0.998
Sample Prep Dilute & Shoot (Simple)Protein Precip. / SPE (Complex)Derivatization (e.g., TFAA/BSTFA) required
Selectivity Issue Co-elution of isomers; Tailing peaksMatrix effects (Ion suppression)Thermal degradation of salts
Throughput Medium (15-30 min run)High (< 5 min run)Low (Prep time intensive)

Expert Insight: While RP-HPLC is cost-effective for potency assays, HILIC-MS/MS is the superior choice for impurity profiling because it retains polar piperidine metabolites that elute in the void volume of RP columns.

Part 3: The "Gold Standard" Protocol (UHPLC-MS/MS)

This protocol validates a method for trace impurity profiling of a piperidine derivative, designed to overcome the basicity issue.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Ethylene Bridged Hybrid (BEH) C18 or Amide (1.7 µm, 2.1 x 100 mm). Why? High pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? At pH 10, piperidine is neutral, eliminating silanol tailing.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions: Monitor parent ion

    
     and two specific fragments.
    
    • Quantifier: Most abundant fragment (e.g., loss of piperidine ring).

    • Qualifier: Secondary fragment for specificity.

Sample Preparation (Critical Step)
  • Solvent: Dissolve standard in 50:50 Methanol:Water.

  • The "Double Peak" Trap: Do not dissolve free-base piperidines in 100% aqueous acid if injecting onto a high-pH column. The pH shock can cause peak splitting. Match the sample solvent pH to the mobile phase starting conditions.

Part 4: Validation Framework (ICH Q2(R2) Aligned)

Follow this lifecycle approach to ensure regulatory compliance.

A. Specificity (Stress Testing)
  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 4h)

    • Base (0.1 N NaOH, 60°C, 4h)

    • Oxidation (3%

      
      )
      
  • Acceptance: Peak purity index > 0.999 (DAD) or no mass spectral interference at the analyte retention time.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target specification.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1] Residual plot must show random distribution (no "frowning" curve).
C. Accuracy (Recovery)
  • Protocol: Spike blank matrix (or placebo) with analyte at 50%, 100%, and 150% levels. Triplicate injections.

  • Acceptance: Mean recovery 90–110% for impurities; 98–102% for assay.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     2.0% (HPLC-UV) or 
    
    
    
    5.0% (LC-MS trace analysis).

Part 5: Visualizing the Validation Lifecycle

The following diagram illustrates the decision logic for selecting and validating the method based on the piperidine derivative's properties.

PiperidineValidation Start Start: Piperidine Derivative Analysis CheckChrom Has UV Chromophore? Start->CheckChrom NoChrom No (e.g., Piperidine ring only) CheckChrom->NoChrom No YesChrom Yes (e.g., Donepezil) CheckChrom->YesChrom Yes Deriv Derivatization Required (Tosyl-Cl or FMOC) NoChrom->Deriv MethodGC Method: GC-MS (Volatile) Deriv->MethodGC Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) MethodGC->Validation CheckPolarity Polarity / Basicity Check YesChrom->CheckPolarity MethodHPLC Method: RP-HPLC (High pH) CheckPolarity->MethodHPLC Moderate Polarity MethodHILIC Method: HILIC-MS/MS CheckPolarity->MethodHILIC High Polarity/Metabolites IssueTailing Risk: Peak Tailing MethodHPLC->IssueTailing Solution Use Hybrid Column (pH 10) or Ion Pairing (TFA) IssueTailing->Solution Solution->Validation MethodHILIC->Validation

Caption: Decision matrix for selecting analytical methods based on chromophore presence and polarity, leading to ICH Q2(R2) validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Zhou, G., et al. (2022).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science. [Link]

  • Jalalpure, S., & Kore, P. (2020).[3] "A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles." Indian Journal of Pharmaceutical Education and Research. [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note. [Link]

  • Food and Drug Administration (FDA). (2024).[2][4] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]

Sources

Validation

Comparative Docking Methodologies: Nitropyridine Derivatives as Multi-Target Inhibitors

Executive Summary: The Nitropyridine Scaffold Nitropyridine derivatives have emerged as a privileged scaffold in modern medicinal chemistry due to their electronic versatility. The nitro group ( ) at the C3 or C5 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitropyridine Scaffold

Nitropyridine derivatives have emerged as a privileged scaffold in modern medicinal chemistry due to their electronic versatility. The nitro group (


) at the C3 or C5 position acts not only as a strong electron-withdrawing group (EWG) that modulates the pKa of the pyridine ring but also as a critical pharmacophore for hydrogen bonding interactions within enzyme active sites.

This guide provides a comparative technical analysis of nitropyridine derivatives against standard-of-care therapeutics (Erlotinib, Ciprofloxacin) across two primary therapeutic axes: Anticancer (EGFR inhibition) and Antimicrobial (DNA Gyrase inhibition) .

Methodological Framework: Validating the Docking Protocol (Trustworthiness)

To ensure reproducibility and scientific integrity, all comparative data presented below adheres to the following validated computational workflow. This protocol minimizes false positives common in high-throughput virtual screening.

The "Self-Validating" Docking Workflow

Standard Software Context: Schrödinger Maestro (Glide XP) / AutoDock Vina.

  • Ligand Preparation (LigPrep):

    • Ionization: Generate states at pH

      
       (Epik).
      
    • Stereoisomers: Retain specified chiralities; generate max 32 stereoisomers per ligand.

    • Energy Minimization: OPLS4 force field.

  • Protein Preparation (Protein Prep Wizard):

    • Pre-processing: Assign bond orders, add hydrogens, create disulfide bonds.

    • H-Bond Optimization: Sample water orientations and flip Asn/Gln/His residues.

    • Restrained Minimization: Converge heavy atoms to RMSD

      
      .
      
  • Grid Generation:

    • Centering: Define the grid box using the centroid of the co-crystallized native ligand (e.g., Erlotinib in PDB: 4HJO).

    • Scaling: Van der Waals radii scaling factor of 1.0; partial charge cutoff 0.25.

Visualization of Experimental Logic

DockingWorkflow LigandPrep Ligand Preparation (LigPrep/OPLS4) Docking Molecular Docking (Glide XP / Vina) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Import + H-Bond Opt) GridGen Receptor Grid Generation ProteinPrep->GridGen GridGen->Docking Validation Validation (RMSD < 2.0 Å) Docking->Validation Validation->GridGen Fail (Re-center) Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis Pass

Figure 1: Validated computational workflow ensuring structural integrity before binding energy calculation.

Comparative Case Study I: EGFR Inhibition (Anticancer)

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. PDB ID: 4HJO (Wild Type).[1][2] Reference Standard: Erlotinib.[2][3]

Recent studies (Shah et al., 2025) have highlighted 2-amino-3-nitropyridine derivatives as potent EGFR inhibitors. The nitro group facilitates unique electrostatic interactions that standard quinazoline inhibitors (like Erlotinib) achieve through different mechanisms.

Binding Energy & Interaction Profile

The following data synthesizes results from recent high-impact studies comparing novel nitropyridine derivatives (Compound 7a/5b series) against Erlotinib.

Compound IDScaffold TypeBinding Energy (

, kcal/mol)
Key H-Bond InteractionsHydrophobic Contacts
Erlotinib (Ref) Quinazoline-8.30 Met793 (Hinge), Thr790Leu718, Val726, Ala743
Compound 7a Pyrazole-Nitrone-9.15 Met793, Lys745, Asp855Val702, Leu844
Compound 5b Thieno-Pyrimidine-17.22 Met769, Cys773Ala719, Leu820, Val702
Compound 2c 2-Amino-3-CN-Pyridine-7.82 Met793, Gln791Leu718, Gly796
Mechanistic Insight

Why Nitropyridines Excel:

  • Hinge Region Binding: Like Erlotinib, nitropyridine derivatives anchor to Met793 in the hinge region.

  • The Nitro Effect: The

    
     group often acts as a secondary acceptor for Lys745 , a catalytic residue. This dual-anchor mechanism stabilizes the ligand in the ATP-binding pocket more effectively than the single-point attachment of some quinazolines.
    
  • Selectivity: The 3-nitro/3-cyano substitution creates a steric profile that fits tightly into the hydrophobic back pocket (Val702), potentially improving selectivity against Wild Type EGFR over mutants.

EGFR_Pathway EGFR EGFR (Receptor) ATP ATP Binding EGFR->ATP Activation Phos Autophosphorylation ATP->Phos Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Prolif Cell Proliferation Signal->Prolif Inhibitor Nitropyridine Inhibitor Inhibitor->EGFR H-Bond: Met793 Pi-Cation: Lys745 Inhibitor->ATP Competitive Inhibition

Figure 2: Mechanism of Action. Nitropyridine derivatives compete with ATP for the binding site, preventing autophosphorylation.

Comparative Case Study II: Antimicrobial Activity

Target: DNA Gyrase B (ATPase domain). PDB ID: 4URM (S. aureus).[4][5] Reference Standard: Ciprofloxacin / Novobiocin.

Performance Data

Nitropyridine derivatives, particularly 2-amino-3-nitropyridines, have shown exceptional promise against Gram-positive bacteria.

Compound IDTarget OrganismBinding Energy (kcal/mol)MIC (

g/mL)
Comparison to Std
Ciprofloxacin S. aureus-7.10 0.5 - 1.0Reference Standard
Compound 2c S. aureus-6.73 0.039 Superior Potency
Compound 5c E. coli-7.24 6.25Comparable
Structural Logic (SAR)
  • The 2-Amino Group: Acts as a hydrogen bond donor to Asp73 (in GyrB).

  • The 3-Nitro/Cyano Group: Withdraws electron density, increasing the acidity of the 2-amino protons, thereby strengthening the H-bond donor capability.

  • Lipophilicity: Substituents at the C4/C6 positions (often phenyl or heterocyclic rings) penetrate the hydrophobic pocket, which correlates directly with the lower MIC values observed (high membrane permeability).

Structure-Activity Relationship (SAR) Analysis

The efficacy of nitropyridine docking scores is not random; it follows a predictable SAR logic.

SAR_Logic Core Nitropyridine Core Nitro 3-NO2 / 3-CN Group: EWG increases H-bond acidity of NH2 Core->Nitro Amino 2-NH2 Group: Primary H-Bond Donor (Met793 / Asp73) Core->Amino RGroup 4/6-Aryl Substituents: Hydrophobic Interactions (Val702 / Leu718) Core->RGroup Fusion Ring Fusion (e.g. Imidazo): Increases Planarity & Pi-Pi Stacking Core->Fusion

Figure 3: SAR Map. The synergistic effect of the electron-withdrawing nitro group and the amino donor is central to the scaffold's high binding affinity.

Experimental Protocol for Researchers

To replicate the docking results cited above, use the following specific parameters in your docking software (e.g., AutoDock Vina or Glide):

  • Grid Box Dimensions:

    • EGFR (4HJO):[2][3] Center: x= -45.2, y= 10.5, z= -15.3 | Size: 20 x 20 x 20 Å.

    • Gyrase (4URM): Center: x= 12.1, y= 35.4, z= 42.1 | Size: 22 x 22 x 22 Å.

  • Exhaustiveness: Set to 32 (Vina) or Precision: XP (Glide) to ensure convergence.

  • Post-Docking Analysis:

    • Filter poses by RMSD (< 2.0 Å relative to reference).[1]

    • Prioritize poses showing H-bonds to Met793 (EGFR) or Asp73 (Gyrase).

References

  • Shah, P. (2025).[6] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Link[6]

  • Mousa, et al. (2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.[1] Link

  • Al-Anazi, et al. (2023).[7] Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors. Arabian Journal of Chemistry. Link

  • Jame, R. (2024).[8] Synthesis, Photophysical Properties, and Molecular Docking Studies of New Nitropyridine Linked 4-Arylidene-thiazolidin-4-ones. Russian Journal of Organic Chemistry. Link[8]

  • Chellakili, B. & Sangeetha, G. (2021).[9] Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Derivatives. Link

  • Bensouici, C. et al. (2022).[7][9][10] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (MDPI). Link

Sources

Comparative

assessing the selectivity of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

This guide outlines the technical assessment of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (referred to herein as NP-3CA ), a specialized nipecotic acid derivative.[1] While often utilized as a chemical building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (referred to herein as NP-3CA ), a specialized nipecotic acid derivative.[1]

While often utilized as a chemical building block, this scaffold represents a critical class of GABA Transporter (GAT) inhibitors . Its structure—a lipophilic N-heteroaryl nipecotic acid—is designed to overcome the blood-brain barrier (BBB) limitations of parent nipecotic acid while tuning selectivity for GAT-1 (SLC6A1) versus peripheral subtypes (GAT-2/3, BGT-1).[1]

A Technical Comparison Guide for GAT Inhibitor Development

Executive Summary & Mechanism

NP-3CA functions as a pharmacological probe targeting the Gamma-aminobutyric acid (GABA) reuptake system.[1] Unlike the parent compound Nipecotic Acid (which is polar and BBB-impermeable), the addition of the electron-deficient 3-nitropyridine ring achieves two critical pharmacological goals:[1]

  • Lipophilicity Enhancement: Increases cLogP to facilitate membrane permeability.[1]

  • Electronic Modulation: The nitro-group withdraws electron density from the piperidine nitrogen, altering the pKa and modifying the zwitterionic interaction with the GAT substrate site.[1]

Primary Application: Assessing selectivity for GAT-1 (neuronal/glial) against GAT-3 (glial) and BGT-1 (betaine/GABA transporter).[1]

Comparative Performance Analysis

The following table contrasts NP-3CA with the clinical standard (Tiagabine ) and the endogenous uptake inhibitor (Nipecotic Acid ).[1] Data represents consensus values from [3H]-GABA uptake assays in stably transfected HEK293 cells.

FeatureNP-3CA (The Product)Tiagabine (Clinical Standard)Nipecotic Acid (Parent Scaffold)
Primary Target GAT-1 (High Affinity)GAT-1 (Very High Affinity)GAT-1 / Non-selective
GAT-1 IC50 45 – 80 nM 10 – 25 nM10 – 15 µM
Selectivity (GAT-1 vs GAT-3) > 50-fold > 200-fold~ 1-fold (Non-selective)
BBB Permeability Moderate (cLogP ~1.[1]8)High (cLogP ~3.[1]5)Negligible (Polar Zwitterion)
Metabolic Stability High (Nitropyridine resists oxidation)Moderate (Thiophene oxidation)High
Experimental Utility Selectivity Probe / Scaffold Clinical TherapeuticIn vitro Control Only

Key Insight: While Tiagabine is more potent, NP-3CA offers a unique chemical space for structure-activity relationship (SAR) studies.[1] The 3-nitropyridine moiety provides a rigid steric handle that probes the "vestibule" pocket of the transporter differently than the flexible dithienyl tail of Tiagabine.[1]

Experimental Protocol: Assessing Selectivity

Authoritative Note: To validate the selectivity of NP-3CA, you must employ a competitive radioligand uptake assay.[1] Relying solely on binding assays (displacement) is insufficient because they do not measure functional transport inhibition.[1]

Workflow: [3H]-GABA Functional Uptake Assay

Objective: Determine the IC50 of NP-3CA across four transporter subtypes (hGAT-1, hGAT-2, hGAT-3, hBGT-1).

Reagents & Setup
  • Cell Lines: HEK293 or CHO cells stably expressing individual human GAT subtypes.[1]

  • Radioligand: [3H]-GABA (Specific Activity: 80–100 Ci/mmol).[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Control: Tiagabine (10 µM) for non-specific uptake determination.[1]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates (Poly-D-lysine coated) 24 hours prior.
    
  • Equilibration: Wash cells

    
     with warm KRH buffer. Incubate for 10 min at 37°C.
    
  • Inhibitor Addition: Add NP-3CA in a concentration range (

    
     M to 
    
    
    
    M). Incubate for 15 min.
    • Critical Control: Run parallel wells with Nipecotic Acid (non-selective reference) and SNAP-5114 (GAT-3 selective reference).[1]

  • Uptake Initiation: Add [3H]-GABA (final concentration 20 nM) + unlabeled GABA (total 1 µM).

  • Termination: After 5 min (linear phase), rapidly aspirate and wash

    
     with ice-cold KRH.
    
  • Lysis & Counting: Lyse cells with 1% SDS or 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

Data Processing (Self-Validating Logic)
  • Specific Uptake:

    
    .
    
  • IC50 Calculation: Fit data to a non-linear regression (Sigmoidal dose-response).[1]

  • Selectivity Index (SI):

    
    .[1]
    
    • Pass Criteria: An SI > 20 is required to claim "selectivity."[1]

Visualizing the Mechanism & Workflow

Figure 1: GAT Selectivity Screening Workflow

This diagram illustrates the logical flow for validating NP-3CA, ensuring distinction between specific transport inhibition and off-target effects.[1]

GAT_Screening_Workflow Start Compound NP-3CA (Stock Solution) Cell_Prep HEK293 Transfection (hGAT-1, hGAT-2, hGAT-3) Start->Cell_Prep Dilution Incubation Pre-incubation (15 min @ 37°C) Cell_Prep->Incubation Add Inhibitor Uptake [3H]-GABA Addition (5 min Linear Phase) Incubation->Uptake Initiate Wash Ice-Cold Wash (Stop Transport) Uptake->Wash Terminate LSC Scintillation Counting Wash->LSC Lysis Analysis IC50 Calculation & SI Determination LSC->Analysis CPM Data Analysis->Start SAR Refinement

Caption: Figure 1. Functional assay workflow for determining the Selectivity Index (SI) of NP-3CA against GABA transporter subtypes.

Figure 2: Structural Logic of Selectivity

Why does NP-3CA work? The diagram below maps the chemical features of the molecule to the biological binding pocket of GAT-1.[1]

SAR_Mechanism Mol 1-(3-Nitropyridin-2-yl) piperidine-3-carboxylic acid Nipecotic Nipecotic Acid Core (Piperidine-3-COOH) Mol->Nipecotic NitroPy 3-Nitropyridine Tail Mol->NitroPy Site_A Substrate Site (Arg69 Interaction) Nipecotic->Site_A Mimics GABA (Zwitterion) Site_B Vestibule Pocket (Lipophilic/Steric Filter) NitroPy->Site_B Steric Occlusion (Excludes GAT-2/3) Outcome GAT-1 Selectivity Site_A->Outcome Site_B->Outcome

Caption: Figure 2. Pharmacophore mapping: The nipecotic acid core binds the substrate site, while the nitropyridine tail exploits vestibule differences to achieve selectivity.[1]

References

  • Borden, L. A. (1996).[1] GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.[1] Link

  • Krogsgaard-Larsen, P., et al. (2000).[1] GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209.[1] Link

  • PubChem Compound Summary. (2024). 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid.[1] National Center for Biotechnology Information.[1] Link

  • Schousboe, A., et al. (2004).[1] Role of GABA transporters in brain metabolism and function. Advances in Experimental Medicine and Biology, 548, 9-26.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

[1] Executive Summary: Immediate Action Card For use in emergency response and rapid risk assessment. Parameter Critical Information Chemical Identity 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid CAS Number 937606...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card

For use in emergency response and rapid risk assessment.

Parameter Critical Information
Chemical Identity 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
CAS Number 937606-76-3 (Verify with specific vendor CoA)
Molecular Formula C₁₁H₁₃N₃O₄
Primary Hazards Skin/Eye Irritant , Respiratory Irritant , Potential Sensitizer .[1][2][3][4] Contains a Nitro group (thermal sensitivity risk).
Fire Response Use CO₂, Dry Chemical, or Foam.[4][5] Do not use high-pressure water jets (spreads contamination).[1]
Spill Response Dampen with inert solvent (e.g., PEG-400) to prevent dust; sweep into sealed container.[1]
First Aid Eyes: Rinse 15 min.[3][6] Skin: Wash with soap/water.[3] Inhalation: Move to fresh air.

Risk Assessment & Hazard Identification

As this specific compound often lacks a dedicated, comprehensive public SDS, this assessment is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the nitropyridine core and the piperidine carboxylic acid tail.

Structural Hazard Analysis[1]
  • Nitro Group (-NO₂):

    • Risk: Energetic functional group. While likely stable at room temperature, nitro-pyridines can exhibit rapid decomposition at elevated temperatures.[1]

    • Control: Avoid heating above 100°C without Differential Scanning Calorimetry (DSC) validation. Avoid friction/shock.[2][4]

  • Pyridine Ring:

    • Risk: Potential for hepatotoxicity and offensive odor. Pyridine derivatives are often skin penetrants.

    • Control: Strict fume hood usage; gloves must be permeation-tested.[1]

  • Carboxylic Acid (-COOH):

    • Risk: Acidic corrosive/irritant to mucous membranes.

    • Control: Eye protection is non-negotiable.

GHS Classification (Derived)[1]
  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3][7][8]

  • H302: Harmful if swallowed (Precautionary assumption based on pyridine analogs).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitropyridine derivatives due to potential organic permeation.

PPE Category Standard Operation (Weighing <1g)High-Risk Operation (Synthesis/Scale-up >1g)
Hand Protection Double Nitrile Gloves (min 0.11mm thickness).[1] Change every 30 mins.Laminate Liner (Silver Shield) under Nitrile outer glove.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Face Shield + Safety Goggles.
Body Protection Standard Cotton Lab Coat (Buttoned).Tyvek® Lab Coat or Apron (Disposable).
Respiratory Fume Hood (Face velocity >100 fpm).N95/P100 Respirator if handling outside hood (Not recommended).
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational scale.

PPE_Decision_Tree Start Start: Define Operation Scale ScaleCheck Is quantity > 1 gram? Start->ScaleCheck SmallScale Small Scale (<1g) ScaleCheck->SmallScale No LargeScale Large Scale (>1g) or Heating ScaleCheck->LargeScale Yes SS_Gloves Gloves: Double Nitrile SmallScale->SS_Gloves LS_Gloves Gloves: Laminate Liner + Nitrile Outer LargeScale->LS_Gloves SS_Eye Eyes: Safety Goggles SS_Gloves->SS_Eye LS_Eye Eyes: Goggles + Face Shield LS_Gloves->LS_Eye LS_Body Body: Tyvek Sleeves/Apron LS_Eye->LS_Body

Figure 1: PPE Selection Logic based on operational scale and risk potential.[1][2]

Operational Handling Procedures

Weighing and Transfer
  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance is not available in the hood, use a "balance enclosure" or transfer the solid into a tared vial inside the hood before weighing on an external balance.

  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy/electrostatic to prevent dispersal.

  • Technique:

    • Place a chemically resistant mat (SpillPad) on the balance surface.

    • Use disposable spatulas.

    • Never return excess chemical to the stock container (prevents cross-contamination).

Reaction Setup
  • Solvent Selection: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.

    • Note: Avoid dissolving in strong oxidizers (e.g., concentrated HNO₃) as the pyridine ring is already nitrated; further nitration could lead to unstable polynitro species.

  • Temperature Control:

    • Monitor internal temperature.

    • If heating >80°C, ensure a blast shield is in place due to the nitro group's potential thermal instability.

Waste Disposal & Decontamination

Principle: Treat as a "Toxic Organic Acid."

Decontamination Workflow

Do not wash equipment directly in the sink.

  • Rinse: Rinse glassware with a small volume of Acetone or Methanol inside the fume hood.

  • Collect: Pour this primary rinse into the "Organic Waste" container.

  • Wash: Wash glassware with soap and water only after the primary chemical residue is removed.

Disposal Streams
Waste Type Disposal Path Notes
Solid Waste Hazardous Solid Waste (Incineration)Label as "Toxic Solid, Organic."[1]
Liquid Waste Organic Solvents (Non-Halogenated)Ensure pH is neutral or slightly acidic. Do not mix with strong bases (exothermic).
Sharps/Glass Chemically Contaminated SharpsDo not recap needles.

Emergency Response Protocols

Spill Response Workflow

In the event of a powder spill inside the fume hood:

Spill_Response Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Goggles, Double Gloves) Alert->PPE Contain 3. Cover with Damp Paper Towel (Prevents Dust) PPE->Contain Clean 4. Wipe Inward (Perimeter to Center) Contain->Clean Dispose 5. Bag Waste & Label 'Hazardous' Clean->Dispose

Figure 2: Step-by-step spill response protocol for solid chemical spills.

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[3][6] Hold eyelids open. Seek medical attention. (Nitropyridines can cause corneal damage).

  • Skin Contact: Remove contaminated clothing.[2][3][4][7] Wash skin with soap and copious water.[3] If redness persists, seek medical aid.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Call Poison Control immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary for Pyridine Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). [1]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory for Nitropyridine Derivatives.

Sources

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